Product packaging for manganese(II)oxide(Cat. No.:CAS No. 11129-60-5)

manganese(II)oxide

Cat. No.: B8805746
CAS No.: 11129-60-5
M. Wt: 70.937 g/mol
InChI Key: PPNAOCWZXJOHFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance and Contemporary Research Landscape of Manganese Oxides

Manganese is a highly abundant transition metal, and its oxides are of considerable interest due to their diverse crystal structures and oxidation states (Mn²⁺, Mn³⁺, Mn⁴⁺). polimi.itacs.orgpnas.org This versatility leads to a wide array of applications, making manganese oxides a major focus in contemporary research. acs.org The family of manganese oxides includes several stable stoichiometric forms such as manganese(II) oxide (MnO), manganese(III) oxide (Mn₂O₃), hausmannite (Mn₃O₄), and manganese dioxide (MnO₂), as well as metastable forms like Mn₅O₈. acs.orgnih.gov

The basic building block for many manganese oxides is the MnO₆ octahedron, which can arrange in various ways to form tunnel or layer structures. polimi.it These structural variations, particularly at the nanoscale, give rise to unique properties that are exploited in numerous applications. acs.orgbau.edu.lb

Currently, research on manganese oxides is vibrant and expanding, with a significant focus on their use in:

  • Energy Storage: Manganese oxides are extensively studied as electrode materials for lithium-ion batteries and supercapacitors due to their high theoretical capacity, low cost, and environmental friendliness. polimi.itsci-hub.senanorh.commarketresearch.combusinessresearchinsights.com
  • Catalysis: Their catalytic activity is harnessed in various reactions, including the oxidation of organic pollutants and the reduction of nitrogen oxides. nanorh.comscilit.comnanotrun.com
  • Biomedical Applications: Nanoparticles of manganese oxides are being explored for drug delivery, bioimaging, and cancer therapy. sci-hub.senih.govrsc.org
  • Environmental Remediation: They are used as adsorbents for removing heavy metals and dyes from wastewater. scilit.comias.ac.inmdpi.com
  • The table below summarizes the key manganese oxides and their primary research applications.

    Manganese Oxide Chemical Formula Key Research Applications
    Manganese(II) Oxide MnO Catalysis, Energy Storage, Fertilizers, Ceramics. businessresearchinsights.comrsc.org
    Manganese(III) Oxide Mn₂O₃ Magnetic Data Storage, MRI, Biosensors, Catalysis. nanorh.comnanotrun.comazonano.com
    Hausmannite Mn₃O₄ Energy Storage, Catalysis, Wastewater Remediation, Biosensors. mdpi.compjoes.commdpi.com
    Manganese Dioxide MnO₂ Batteries, Supercapacitors, Catalysis, Water Treatment, Biosensors. sci-hub.sescilit.comnih.govias.ac.in

    Historical Evolution and Key Milestones in Manganese(II) Oxide Research

    The study of manganese compounds dates back centuries. Manganese dioxide (pyrolusite) was used by prehistoric cave painters and later by glassmakers. rsc.org The element manganese was first recognized by Torbern Olof Bergman in 1770 and isolated by Johann Gottlieb Gahn in 1774. americanelements.com

    Historically, manganese(II) oxide's primary role was in industrial applications such as the production of fertilizers and ceramics. rsc.org It was also recognized as a key component in steel manufacturing to improve strength and durability. rsc.org

    The advent of nanotechnology marked a significant milestone in manganese(II) oxide research. Scientists began to explore the unique properties of MnO at the nanoscale. businessresearchinsights.com This led to investigations into its potential in advanced applications, moving beyond its traditional uses.

    A crucial area of development has been in the study of its electrochemical properties. Research has focused on leveraging the redox activity of manganese for energy storage applications. businessresearchinsights.com The ability to synthesize nanostructured and mesoporous forms of MnO has been a key area of advancement, aiming to enhance its performance in next-generation batteries and supercapacitors. businessresearchinsights.com

    The timeline below highlights some of the key phases in the research and application of manganese and its oxides.

    Era Key Developments
    Pre-18th Century Use of manganese dioxide (pyrolusite) as a pigment and in glassmaking. rsc.org
    18th Century Discovery and isolation of the element manganese. rsc.orgamericanelements.com
    19th & Early 20th Century Industrial applications in steel manufacturing, ceramics, and fertilizers. rsc.org
    Mid-20th Century to Present Extensive research into the diverse crystal structures and properties of manganese oxides. polimi.itpnas.org
    Late 20th & 21st Century Focus on nanotechnology and the application of manganese(II) oxide and other manganese oxides in advanced technologies like batteries, catalysts, and biomedicine. sci-hub.sebusinessresearchinsights.com

    Current Challenges and Future Directions in Manganese(II) Oxide Studies

    Despite significant progress, several challenges remain in the research and application of manganese(II) oxide and its counterparts.

    Current Challenges:

  • Electrochemical Stability: In battery applications, the dissolution of manganese ions during charge-discharge cycles can lead to capacity fading. oaepublish.com The Jahn-Teller distortion of Mn³⁺ ions, which can be formed from Mn²⁺, also contributes to structural instability. oaepublish.comrsc.org
  • Irreversible Phase Transitions: Manganese oxides can undergo irreversible phase changes during electrochemical cycling, which negatively impacts battery performance. oaepublish.com
  • Activation Procedures: Some applications, particularly in supercapacitors, require a time-consuming electrochemical activation process to achieve high capacitance. mdpi.com
  • Understanding Reaction Mechanisms: The complex interplay of ion insertion/extraction and structural transformations within manganese oxide cathodes is not yet fully understood. oaepublish.com
  • Future Directions:

    The future of manganese(II) oxide research is focused on overcoming these challenges and expanding its applications. Key areas of future inquiry include:

  • Advanced Synthesis Techniques: Developing methods to create nanostructures with controlled morphology, crystal structure, and surface properties to enhance performance. nih.govscilit.com This includes exploring green synthesis methods using plant extracts. researchgate.net
  • Composite Materials: Fabricating composites by combining manganese oxides with other materials like carbon or conductive polymers to improve conductivity and stability. sci-hub.se
  • Doping Strategies: Introducing other elements into the manganese oxide structure to stabilize it and improve its electrochemical properties. ias.ac.in
  • In-depth Mechanistic Studies: Utilizing advanced characterization techniques and computational modeling to gain a deeper understanding of the reaction mechanisms at the atomic level. scilit.comrsc.org
  • Exploring New Applications: Investigating the potential of manganese(II) oxide in emerging fields such as theranostics, where it could be used for both diagnosis and therapy. rsc.org
  • The ongoing research aims to unlock the full potential of manganese(II) oxide, paving the way for more efficient and sustainable technologies.

    Structure

    2D Structure

    Chemical Structure Depiction
    molecular formula MnO B8805746 manganese(II)oxide CAS No. 11129-60-5

    Properties

    CAS No.

    11129-60-5

    Molecular Formula

    MnO

    Molecular Weight

    70.937 g/mol

    IUPAC Name

    manganese(2+);oxygen(2-)

    InChI

    InChI=1S/Mn.O/q+2;-2

    InChI Key

    PPNAOCWZXJOHFK-UHFFFAOYSA-N

    Canonical SMILES

    [O-2].[Mn+2]

    Origin of Product

    United States

    Advanced Synthesis Methodologies for Manganese Ii Oxide Materials

    Controlled Precipitation Techniques

    Controlled precipitation is a versatile bottom-up approach for the synthesis of manganese(II) oxide nanoparticles. This method involves the reaction of soluble manganese salts with a precipitating agent in a solution under controlled conditions to induce the nucleation and growth of MnO particles.

    Co-precipitation Approaches for Manganese(II) Oxide Nanoparticle Formation

    Co-precipitation is a widely utilized technique for synthesizing manganese oxide nanoparticles due to its simplicity, rapid nature, and cost-effectiveness. nano-ntp.comresearchgate.net This method allows for good control over particle size and composition. ripublication.com The process typically involves the precipitation of manganese salts, such as manganese(II) sulphate, manganese chloride, or manganese oxalate (B1200264), from a solution by adding a precipitating agent like sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH) to control the pH. nano-ntp.comresearchgate.netripublication.com

    For instance, MnO nanoparticles have been synthesized by mixing manganese(II) sulphate and manganese oxalate solutions at a constant temperature, followed by the addition of NaOH to achieve a high pH, leading to the formation of precipitates. ripublication.com Subsequent drying and calcination of these precipitates yield manganese oxide nanoparticles. ripublication.com The co-precipitation method is advantageous for producing nanoparticles with a high degree of homogeneity and can be adapted to modify the surface state of the particles. ripublication.com Studies have demonstrated the synthesis of MnO nanoparticles with average sizes in the range of 11 nm to 30 nm using this technique. researchgate.netripublication.com

    Influence of Reactant Mixing Modes and pH on Manganese(II) Oxide Synthesis

    The characteristics of manganese oxide nanoparticles synthesized via precipitation are significantly influenced by reaction parameters such as reactant concentration, mixing mode, and pH. The pH of the reaction medium is a critical factor that governs the formation of different manganese oxide phases. tandfonline.com For example, the synthesis of layered δ-MnO₂ has been shown to be highly dependent on the pH of the precursor solution, with variations in pH affecting layer spacing, manganese vacancy content, and the Mn⁴⁺/Mn³⁺ ratio. mdpi.com While this specific study focuses on MnO₂, the underlying principle of pH influencing the final oxide structure is broadly applicable.

    In the context of co-precipitation, a fine control of pH is essential for yielding spinel oxide nanoparticles. nano-ntp.comripublication.com The rate and method of adding the precipitating agent can affect the supersaturation level, which in turn influences the nucleation and growth kinetics of the nanoparticles. Studies on the oxidation of Mn²⁺ have shown that the speed of adding an oxidant like NaClO under highly acidic conditions impacts the autocatalytic formation and surface area of the resulting manganese oxide precipitates. tandfonline.com Although targeting different oxides, this highlights the sensitivity of the final product's properties to the dynamics of reactant mixing. The concentration of reactants also plays a crucial role; for example, in the synthesis of cryptomelane-type manganese oxide, lower concentration ratios of precursors led to smaller particle sizes. wu.ac.th

    Hydrothermal and Solvothermal Synthesis of Manganese(II) Oxide Structures

    Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline manganese(II) oxide with controlled morphologies. These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents in a sealed vessel, known as an autoclave, at elevated temperatures and pressures. sci-hub.se

    Conventional Hydrothermal Methods for Morphological Control

    Conventional hydrothermal synthesis offers excellent control over the phase and particle size of manganese oxides by adjusting parameters like reaction time and temperature. researchgate.net This method has been successfully employed to produce various manganese oxide nanostructures. For instance, pure single-phase spinel-tetragonal Mn₃O₄ has been obtained through a hydrothermal oxidation process. nih.gov While not MnO, this demonstrates the capability of the method to yield specific crystalline phases. By varying the hydrothermal conditions, it is possible to control the morphology of the resulting materials, leading to structures such as nanorods. researchgate.net The choice of precursor also plays a significant role in the final product. nih.gov One study reported that synthesizing Mn₃O₄ nanoparticles at 150 °C resulted in a smaller average particle size compared to synthesis at 90 °C, indicating a complex interplay between nucleation and growth at different temperatures. nih.gov

    Microwave-Assisted Hydrothermal Routes for Rapid Synthesis

    The microwave-assisted hydrothermal (MAH) method is an advancement over conventional hydrothermal synthesis, offering significantly reduced reaction times, from hours or days to minutes. sci-hub.se This technique combines the advantages of microwave heating with hydrothermal/solvothermal conditions, enabling rapid temperature ramping and leading to the formation of materials with high crystallinity and controlled particle size and morphology. scielo.brscielo.br The MAH method is considered environmentally friendly as it often uses non-organic solvents and is energetically efficient. scielo.br

    The rapid heating in MAH synthesis can lead to unique material characteristics. For example, a rapid temperature ramp has been shown to facilitate the incorporation of dopant ions into the crystal lattice of manganese oxides. acs.org This technique has been used to synthesize various phases of manganese oxide, with the ability to control the morphology to produce structures like nanorods, flower-like, and hollow tubular shapes by adjusting reaction temperature and holding time. scielo.brscientific.net

    Parameter Conventional Hydrothermal Microwave-Assisted Hydrothermal (MAH)
    Heating Mechanism Conventional oven (conduction, convection)Microwave irradiation (dipolar polarization, ionic conduction)
    Reaction Time Several hours to days sci-hub.seSeveral minutes to hours sci-hub.se
    Temperature Ramp SlowRapid acs.org
    Energy Consumption High sci-hub.seLow scielo.br
    Product Crystallinity High sci-hub.seHigh scielo.br
    Morphology Control Good, by tuning time and temperature researchgate.netExcellent, by tuning power, time, and temperature scientific.net

    Thermal Decomposition Pathways for Manganese(II) Oxide

    Thermal decomposition is a straightforward and scalable method for producing manganese(II) oxide from suitable precursors. This process involves heating a manganese-containing compound to a temperature at which it decomposes to form the desired oxide. The final product's characteristics, such as phase and particle size, are dependent on the precursor used, the decomposition temperature, and the atmosphere.

    The thermal decomposition of manganese(II) acetate (B1210297) tetrahydrate can be controlled to produce manganese oxides like MnO. Similarly, manganese(II) formate (B1220265) dihydrate decomposes upon heating, with a significant weight loss observed between 200°C and 268°C, indicating the formation of manganese oxide. The decomposition of manganese(II) oxalate in an inert atmosphere has been studied, revealing that MnO is the final product. researchgate.net The kinetics of this decomposition can be described by models such as the Avrami-Erofeev equation. researchgate.net

    Another precursor, manganese(II) sulphite trihydrate, also yields manganese(II) oxide upon heating in a nitrogen atmosphere, although the decomposition can proceed through multiple routes involving intermediate species. akjournals.com A key consideration in thermal decomposition is the potential for variation in particle size and aggregation in the final product, which can be a drawback of this method. scielo.br However, by carefully controlling parameters like the temperature ramping rate and aging time during the thermal decomposition of manganese(II) acetylacetonate (B107027), it is possible to tune the size and composition of the resulting nanoparticles, allowing for the formation of pure MnO nanoparticles of a specific size. plos.org

    Precursor Decomposition Temperature Range (°C) Final Product (in inert atmosphere) Key Observations
    Manganese(II) acetate80 - 320MnO, Mn₃O₄ Decomposition pathway depends on temperature and atmosphere.
    Manganese(II) formate dihydrate200 - 268Manganese oxide Decomposition starts near 180°C.
    Manganese(II) oxalate328 - 350MnO researchgate.netDecomposition can proceed via two pathways involving MnCO₃ intermediate. researchgate.net
    Manganese(II) sulphite trihydrate280 - 540MnO akjournals.comDecomposition occurs in two stages. akjournals.com
    Manganese(II) acetylacetonate~300MnO, Mn₃O₄ plos.orgFaster ramping rate and shorter aging time produce smaller nanoparticles. plos.org

    Decomposition of Organometallic Manganese(II) Precursors

    The thermal decomposition of organometallic manganese(II) precursors is a widely employed technique for the synthesis of manganese oxide nanoparticles. jove.comntu.edu.sg This method involves dissolving manganese precursors, organic solvents, and stabilizing agents at high temperatures, typically between 180 and 360 °C, in an inert atmosphere to produce MnO nanoparticles. jove.comntu.edu.sg

    One common precursor is manganese(II) acetylacetonate (Mn(acac)₂). jove.comntu.edu.sgnih.govnih.govjove.com In a typical one-pot synthesis, Mn(acac)₂ is decomposed in the presence of oleylamine (B85491), which acts as a reducing agent and stabilizer, and a solvent like dibenzyl ether under a nitrogen atmosphere. jove.comntu.edu.sgjove.commdpi.com The reaction temperature is a critical parameter that influences the resulting nanoparticle size and chemistry. jove.com For instance, a rapid heating to 320 °C for one hour has been used to produce uniform MnO nanocrystals. nih.gov It is proposed that the decomposition of the acetate precursor forms a manganese oxide-oleic acid complex, releasing carbon dioxide and acetone (B3395972) in the process. nih.gov

    Another organometallic precursor used is manganese(II) glycerolate. The thermal decomposition of this compound in an inert or air atmosphere at varying temperatures can yield MnO, Mn₂O₃, and Mn₃O₄ nanoparticles. researchgate.net The precise control over the reaction atmosphere and temperature is crucial to prevent the formation of other manganese oxides. researchgate.net

    Several factors can be adjusted to optimize the properties of the synthesized nanoparticles, including the type of inert gas, peak reaction temperature, total reaction time, and the types and ratios of the chemical compounds used. jove.com The resulting MnO nanoparticles from these methods are typically hydrophobic and require further surface modification for applications in aqueous environments. nih.gov

    Atmosphere-Dependent Phase Formation of Manganese Oxides

    The composition of the atmosphere during the synthesis and subsequent thermal treatment of manganese oxides plays a critical role in determining the final crystalline phase. The stability of different manganese oxides, such as MnO₂, Mn₂O₃, and Mn₃O₄, is dependent on both temperature and oxygen partial pressure. mdpi.com

    During the thermal decomposition of manganese precursors, an inert atmosphere, such as nitrogen or argon, is often used to control the oxidation state of the manganese. jove.com For example, to specifically synthesize the MnO phase at high temperatures (e.g., 280 °C), a nitrogen atmosphere is employed to purge air from the system. jove.com Inadequate nitrogen flow can lead to a mixed-phase product containing both Mn₃O₄ and MnO. jove.com Conversely, using an argon atmosphere during the thermal decomposition of Mn(II) precursors at lower temperatures (150 °C to 200 °C) has been shown to favor the formation of Mn₃O₄. jove.com

    Post-synthesis heat treatments under different atmospheres can also induce phase transformations. When amorphous manganese oxide nanoparticles are heated in air, they first crystallize into cubic Mn₂O₃ at approximately 500 °C. This is followed by a transformation to tetragonal Mn₃O₄ at around 1010 °C, and finally to cubic Mn₃O₄ at about 1190 °C. osti.gov These transformations are associated with a loss of oxygen and a reduction of the manganese ions. osti.gov

    In contrast, heating in an argon atmosphere leads to a different sequence of phase changes. The amorphous material initially crystallizes into a mixture of monoclinic Mn₂O₃ and tetragonal Mn₃O₄ at roughly 475 °C. osti.gov Further heating results in a complete transformation to tetragonal Mn₃O₄ at approximately 820 °C, and then predominantly to cubic MnO at about 1145 °C. osti.gov These findings demonstrate that by carefully controlling the thermal treatment and atmospheric conditions, it is possible to obtain most of the stable manganese oxide phases from an initial amorphous material. osti.gov

    AtmosphereTemperature (°C)Resulting Manganese Oxide Phase(s)
    Air~500Cubic Mn₂O₃
    Air~1010Tetragonal Mn₃O₄
    Air~1190Cubic Mn₃O₄
    Argon~475Monoclinic Mn₂O₃ and Tetragonal Mn₃O₄
    Argon~820Tetragonal Mn₃O₄
    Argon~1145Cubic MnO (predominantly)

    Electrochemical Deposition Strategies for Manganese(II) Oxide Thin Films

    Electrochemical deposition is a versatile technique for producing thin films of manganese oxides directly onto conductive substrates. acs.org This method can be categorized into anodic and cathodic deposition, depending on the charge of the precursor ions. semanticscholar.org Anodic deposition involves the oxidation of Mn²⁺ precursors, while cathodic deposition utilizes the reduction of Mn⁷⁺ from permanganate (B83412) (MnO₄⁻). semanticscholar.org

    A common approach for anodic deposition involves the use of a manganese(II) acetate solution. acs.org By applying a specific potential, crystalline films of Mn₃O₄ can be deposited. acs.org The stoichiometry and morphology of these films can be controlled by adjusting the applied potential. For example, deposition at a low overpotential can produce near-stoichiometric Mn₃O₄ films with a preferred orientation and columnar microstructure. acs.org In contrast, higher overpotentials may result in films with a near-random orientation and a porous or powdery microstructure. acs.org At even higher potentials, amorphous films of MnO₂ can be formed. acs.org

    Another strategy involves a two-step electrolysis/chemical (EL/C) process. This method first uses electrochemical deposition followed by a chemical treatment in a manganese ammine complex solution to form films that can be composed of γ-Mn₂O₃ and/or Mn₃O₄. researchgate.net The chemical bath deposition (CBD) method, which is a low-temperature technique, can also be employed. ugd.edu.mk For instance, manganese(II) carbonate thin films can be deposited from an aqueous solution containing urea (B33335) and manganese(II) chloride at around 98 °C. ugd.edu.mk These films can then be electrochemically transformed into birnessite-type manganese(IV) oxide films. ugd.edu.mk

    The electrolyte composition and pH also play a crucial role. For instance, thin films of mixed manganese and molybdenum oxides can be anodically deposited from an aqueous solution of manganese(II) containing molybdate (B1676688) anions. nih.gov The proposed mechanism involves the electrooxidation of Mn²⁺ to form manganese oxide and protons. These protons then react with molybdate anions, leading to the formation of polyoxomolybdate which co-precipitates with the manganese oxide. nih.gov

    Deposition MethodPrecursor(s)Key ParametersResulting Film Composition
    Anodic Potentiostatic0.2 M Mn(II) acetatepH 6, 80 °C, Potential: 0.275–0.350 VCrystalline Mn₃O₄
    Electrolysis/Chemical (EL/C)Manganese ammine complexpH 8γ-Mn₂O₃ and/or Mn₃O₄
    Chemical Bath DepositionUrea, MnCl₂~98 °CMnCO₃ (transforms to MnO₂)
    Anodic Cyclic VoltammetryMn(II) solution with molybdatePotential cycling: 0 to +1.0 VMixed Mn/Mo oxide

    Green Chemistry Approaches for Sustainable Manganese(II) Oxide Synthesis

    In recent years, there has been a growing emphasis on developing environmentally friendly and sustainable methods for nanoparticle synthesis. Green chemistry approaches utilize biological systems, such as plants and microorganisms, or biomolecules as reducing and capping agents, offering an alternative to conventional chemical methods that often involve hazardous substances. dergipark.org.tr

    Bio-inspired Synthesis of Manganese(II) Oxide Nanoparticles

    Bio-inspired synthesis mimics natural processes to create nanomaterials. One such approach is the biomineralization-inspired crystallization of manganese oxide. thno.org For example, silk fibroin nanoparticles can serve as both a reductant and a template for the in-situ mineralization of MnO₂ from potassium permanganate (KMnO₄). thno.org This process is analogous to disinfection using KMnO₄. thno.org The resulting nanoparticles have a core-shell structure with MnO₂ deposited on the surface of the silk fibroin. thno.org

    Another bio-inspired method involves using organisms like bacteria. For instance, the heavy metal-resistant bacterium Bacillus sp. has been used to synthesize monodispersed orthorhombic MnO₂. dergipark.org.tr In this case, the MnO₂ is produced intracellularly and can be recovered. dergipark.org.tr These biological methods offer advantages such as being environmentally friendly and cost-effective, but may require maintaining cell cultures. dergipark.org.tr

    Utilizing Plant Extracts and Biomolecules in Manganese(II) Oxide Production

    The use of plant extracts for the synthesis of manganese oxide nanoparticles is a prominent green chemistry route. dergipark.org.trbotanyjournals.com Phytochemicals present in plant extracts, such as polyphenols, flavonoids, and alkaloids, can act as effective reducing and stabilizing agents. scientificarchives.comfrontiersin.org This method is often simple, cost-effective, and can be scaled up for large-scale production. dergipark.org.tr

    A variety of plant extracts have been successfully employed for the synthesis of manganese oxide nanoparticles. For example:

    Lemon extract has been used as a reducing agent for aqueous manganese(II) acetate, with turmeric extract (curcumin) acting as a stabilizer. scientificarchives.comresearchgate.net The reaction variables, including temperature, pH, and the ratio of lemon extract, can be optimized to control the formation of the nanoparticles. scientificarchives.comresearchgate.net

    Sapindus mukorossi (reetha) extract has been used in a sol-gel method with manganese(II) chloride and potassium permanganate to produce MnO₂ nanoparticles at room temperature. jwent.netjwent.net

    Viola betonicifolia leaf extract has been utilized to synthesize MnO₂ nanoparticles from manganese acetate, where the plant's secondary metabolites serve as both reducing and capping agents. frontiersin.orgnih.gov

    Fagonia cretica extract has also been used in a similar fashion for the biogenic synthesis of MnO₂ nanoparticles. mdpi.com

    Piper nigrum (black pepper) fruit extract has been used to reduce manganese acetate tetrahydrate at 80°C to form MnO₂ nanoparticles. globalresearchonline.net

    Yucca gloriosa leaf extract has been mixed with an aqueous solution of manganese acetate to synthesize MnO₂ nanoparticles at room temperature. oiccpress.com

    Tinospora cordifolia stem extract has been used in a green co-precipitation method to produce MnO nanoparticles with an average size of 20-65 nm. botanyjournals.com

    Clove (Syzygium aromaticum) extract has been used to synthesize MnO nanoparticles of varying sizes by adjusting parameters like metal ion concentration and temperature.

    The general mechanism proposed for these syntheses involves the reduction of Mn²⁺ ions by the phytochemicals in the plant extract, followed by oxidation to form manganese oxide nanoparticles. scientificarchives.com The biomolecules also help to stabilize the nanoparticles and prevent their agglomeration. scientificarchives.com

    Plant ExtractManganese PrecursorSynthesis ConditionsResulting NanoparticleAverage Size
    Lemon (Citrus limon)Manganese(II) acetate50°C, pH 3.4MnO₂Rod-like
    Soapnut (Sapindus mukorossi)MnCl₂, KMnO₄Room TemperatureMnO₂16 nm
    Viola betonicifoliaManganese acetate40°C, pH 7.15MnO₂-
    Black Pepper (Piper nigrum)Manganese acetate tetrahydrate80°CMnO₂-
    Tinospora cordifolia-Co-precipitationMnO20-65 nm
    Clove (Syzygium aromaticum)Manganese acetate (II) tetrahydrateRoom TemperatureMnO~4 nm

    Structural and Morphological Engineering of Manganese Ii Oxide Materials

    Crystallography and Polymorphism of Manganese Oxides

    Manganese is a transition metal that exhibits a remarkable diversity in its oxide forms due to its ability to exist in multiple oxidation states, primarily +2, +3, and +4. pnas.orgnih.gov This variety gives rise to a range of stoichiometric oxides, including MnO, Mn₂O₃, Mn₃O₄, and MnO₂, as well as metastable phases like Mn₅O₈. nih.govacs.org These different manganese oxides can coexist or interconvert, with the process often governed by factors like oxygen diffusion. nih.govacs.org The fundamental building block for most of these oxide structures is the MnO₆ octahedron, and the various ways these octahedra connect—by sharing edges or corners—lead to the formation of diverse crystal structures, broadly categorized into tunnel and layer structures. pnas.org

    Rock Salt Structure of Manganese(II) Oxide (Manganosite)

    Manganese(II) oxide (MnO), which occurs naturally as the mineral manganosite, crystallizes in the rock salt structure. wikipedia.orgwikipedia.org This structure is characterized by a face-centered cubic (FCC) lattice where both the manganese (Mn²⁺) and oxygen (O²⁻) ions are in octahedral coordination, meaning each ion is surrounded by six ions of the opposite charge. acs.orgmdpi.com The space group of this cubic structure is Fm-3m. materialsproject.org

    Like many other metal monoxides, MnO is often non-stoichiometric, with its composition ranging from MnO to MnO₁.₀₄₅. acs.orgwikipedia.org Below a temperature of 118 K, MnO exhibits antiferromagnetic properties. wikipedia.org The determination of its magnetic structure in 1951 through neutron diffraction was a significant milestone, revealing that the Mn²⁺ ions form a face-centered cubic magnetic sub-lattice with ferromagnetically coupled sheets that are anti-parallel to adjacent sheets. wikipedia.org

    Table 1: Crystallographic Data for Manganosite (MnO)

    Parameter Value Reference
    Crystal System Cubic wikipedia.orgmaterialsproject.org
    Space Group Fm-3m acs.orgmaterialsproject.org
    Lattice Constant (a) 4.442 Å - 4.45 Å acs.orgmaterialsproject.org
    Coordination Geometry Octahedral (Mn²⁺ and O²⁻) acs.orgwikipedia.org
    Mn-O Bond Length 2.22 Å mdpi.commaterialsproject.org

    Interconversion and Coexistence with Higher Oxidation State Manganese Oxides

    Manganese(II) oxide can be interconverted with manganese oxides of higher oxidation states. For instance, the oxidation of MnO can yield manganese(III) oxide (Mn₂O₃). wikipedia.org Manganese can form several stable stoichiometric oxides, including MnO, Mn₂O₃, Mn₃O₄, and MnO₂, along with the metastable Mn₅O₈. nih.govacs.org These various oxides can coexist or transform from one form to another, a process influenced by the diffusion of oxygen. nih.govacs.org

    The coexistence of different manganese oxide phases is a key feature of its chemistry. For example, hausmannite (Mn₃O₄) possesses a "normal" spinel structure, where Mn²⁺ ions are in tetrahedral sites and Mn³⁺ ions are in octahedral sites. acs.org Bixbyite, a mineral form of Mn₂O₃, can be found in hydrothermal or metamorphic deposits. pnas.org The metastable Mn₅O₈ contains both divalent and tetravalent manganese. acs.org The transformation between these oxide states is a critical aspect of manganese's role in various geological and biological processes. pnas.org For instance, in certain environments, continuous redox cycles can occur between Mn(II) and Mn(IV). nih.gov

    Nanoscale Architectures of Manganese(II) Oxide

    The synthesis of manganese oxide nanomaterials with controlled morphologies has garnered significant attention due to the structure-dependent properties of these materials. acs.org Various methods have been developed to fabricate diverse nanostructures, from zero-dimensional nanoparticles to complex three-dimensional assemblies. acs.orgrsc.org

    Zero-Dimensional Manganese(II) Oxide Nanoparticles

    Zero-dimensional (0-D) manganese oxide nanostructures, such as nanoparticles, nanooctahedrals, and nanocubes, have been successfully synthesized through methods like thermal decomposition. acs.org The morphology of these nanoparticles can be influenced by the presence of certain ions during synthesis. For example, chloride ions have been shown to assist in the formation of 0-D structures by binding to the manganese ions on the nanocrystal surface. acs.org

    The co-precipitation method is another simple technique used to prepare manganese dioxide nanoparticles. ijsrst.com The size of the resulting nanoparticles can be controlled by adjusting the concentration of the precursors. ijsrst.com Various techniques, including hydrothermal methods, sol-gel processes, and chemical reduction, are employed to synthesize manganese dioxide nanoparticles with different characteristics. mdpi.comacs.org

    One-Dimensional Manganese(II) Oxide Nanostructures (Nanofibers, Nanorods, Nanotubes, Nanowires)

    One-dimensional (1-D) nanostructures of manganese oxides, including nanofibers, nanorods, and nanowires, are of particular interest due to their high aspect ratios. nsf.gov These structures are often synthesized via hydrothermal treatment of layered manganese oxide precursors, which can transform into tunnel structures that run along the length of the nanowire. nsf.gov

    The controlled synthesis of 1-D cryptomelane-type manganese dioxide (OMS-2) nanomaterials with varying diameters has been achieved by adjusting the ratio of precursors in a reflux method. sioc-journal.cn It has been observed that certain precursors promote longitudinal growth, leading to the formation of thinner and longer nanofibers or nanowires. sioc-journal.cn Furthermore, 2D nanosheets of δ-MnO₂ can be transformed into 1D α-MnO₂ nanowires through a dissolution-recrystallization mechanism. acs.org A direct non-hydrothermal route has also been developed for synthesizing 1D nanostructured chalcogen-doped manganese oxides. nih.gov

    Two-Dimensional Manganese(II) Oxide Nanosheets and Layered Systems

    Two-dimensional (2D) manganese oxide nanosheets are characterized by their nanometer-scale thickness and larger lateral dimensions. nih.gov These nanosheets possess a high surface-area-to-mass ratio, which imparts unique physicochemical properties compared to their bulk counterparts. nih.govdovepress.com

    The synthesis of 2D MnO₂ nanosheets can be achieved through both top-down and bottom-up approaches. The top-down method often involves the exfoliation of bulk layered manganese oxides. nih.gov Bottom-up strategies include wet chemical reactions at low temperatures. For instance, δ-MnO₂ nanosheets can be synthesized through the reaction of aqueous potassium permanganate (B83412) with ethyl acetate (B1210297). acs.org Hydrothermal methods have also been used to produce MnS nanosheets with wrinkled morphologies. rsc.org Additionally, green synthesis approaches have been employed to create mesoporous 2D Mn₂O₃ nanosheets. iwaponline.com

    Design of Complex Hierarchical Manganese(II) Oxide Morphologies

    The rational design and synthesis of manganese(II) oxide (MnO) with complex hierarchical morphologies have garnered significant attention due to their unique properties and potential applications in various fields. These intricate structures, built from nanoscale primary units, can offer enhanced performance by providing high surface area, improved mass transport, and synergistic effects between the constituent nanostructures. Several strategies have been developed to achieve control over the assembly of MnO into hierarchical architectures.

    A prevalent method involves the use of a precursor with a pre-defined hierarchical structure. For instance, hierarchical micro/nanostructured MnO material has been successfully synthesized from a manganese carbonate (MnCO₃) precursor with an olive shape, which was initially formed through a facile one-pot hydrothermal procedure. acs.orgnih.gov The subsequent calcination of this MnCO₃ precursor under a controlled atmosphere leads to the formation of hierarchical MnO that largely retains the morphology of the precursor. acs.orgnih.gov This approach offers a straightforward pathway to complex MnO structures by controlling the morphology of the initial template.

    Another effective strategy is the template-assisted hydrothermal process. In this method, a template, such as silica (B1680970) spheres, is used to direct the growth of MnO. The process typically involves dispersing the template in a solution containing a manganese precursor, followed by hydrothermal treatment to form a core-shell structure. Subsequent removal of the template, often through etching, results in hierarchical hollow MnO nanospheres with a large surface area. researchgate.net

    Self-assembly of primary nanoparticles is also a key mechanism in the formation of hierarchical structures. For example, three-dimensional (3D) flower-like hierarchical spheres of manganese oxide can be prepared via a simple hydrothermal method without the use of any templates. These structures are composed of small, self-assembled nanosheets. researchgate.net The formation of such architectures is often influenced by a delicate balance of factors including reaction temperature and electrostatic interactions between the primary nanoparticles. researchgate.net

    The table below summarizes various approaches to synthesizing hierarchical MnO morphologies.

    Synthesis MethodPrecursor(s)Resulting MorphologyKey Features
    Precursor CalcinationMnCO₃ (olive-shaped)Hierarchical micro/nanostructureRetains precursor morphology; offers excellent lithium storage properties. acs.orgnih.gov
    Template-Assisted HydrothermalKMnO₄, SiO₂ spheresHierarchical hollow nanospheresLarge specific surface area (253 m²/g); core-shell intermediate. researchgate.net
    Hydrothermal Self-Assembly-3D flower-like spheresComposed of self-assembled nanosheets; template-free. researchgate.net
    One-Step Solution RouteMnCO₃, (NH₄)₂S₂O₈Pine tree-like architecturesBranched nanorods on a nanowire backbone; template-free synthesis at room temperature. rsc.org

    Strategies for Control over Particle Size, Crystallinity, and Surface Area

    The functional properties of manganese(II) oxide are intrinsically linked to its fundamental physical characteristics, including particle size, crystallinity, and specific surface area. Consequently, the ability to precisely control these parameters during synthesis is of paramount importance for tailoring MnO materials for specific applications. Researchers have employed a variety of strategies to achieve this control.

    Thermal decomposition is a versatile method for producing monodisperse MnO nanocrystals with tight control over their properties. jove.com Key reaction parameters that can be manipulated include reaction time, temperature, the nature and ratio of reactants, and the type of inert gas used. jove.com For instance, by varying the temperature ramp rate and aging time during the thermal decomposition of manganese acetylacetonate (B107027), both the size and composition of the resulting manganese oxide nanoparticles can be tuned. nih.gov A faster temperature ramp and shorter aging time generally lead to smaller nanoparticles. nih.gov The ratio of organic solvents and stabilizers, such as oleylamine (B85491) and oleic acid, also significantly impacts the final nanoparticle properties. jove.com

    Hydrothermal and solvothermal methods are widely used for the synthesis of MnO with controlled morphologies and crystallinities. scirp.orgrsc.org In these methods, the reaction temperature is a critical parameter that can be adjusted to control the morphology. dntb.gov.ua For example, hydrothermal synthesis can yield various MnO₂ nanostructures like nanorods, nanotubes, and nanocubes by simply adjusting precursor ratios, surfactants, and temperature. scirp.org While this example is for MnO₂, the principles of control often apply to MnO synthesis as well. The choice of manganese precursor, such as manganese(II) acetate or manganese(II) stearate, and the solvent can also influence the outcome of the synthesis. jove.comnih.gov Microwave-assisted solvothermal synthesis has also been shown to be an effective technique for producing crystalline MnO nanoparticles, where the dopant concentration can influence the average particle size. beilstein-journals.orgbeilstein-journals.org

    The sol-gel method offers another avenue for controlling the properties of manganese oxide nanoparticles. This technique can allow for uniform mixing of reactants at a molecular level, which can be leveraged to control the morphology and particle size of the final product. acs.org The synthesis conditions and subsequent post-synthesis heat treatment, or calcination, play a crucial role in determining the microstructure, morphology, and surface area of the resulting material. rsc.org For instance, the calcination temperature has a direct effect on the crystallinity of metal oxides obtained from precursors, with higher temperatures generally leading to increased crystallinity and larger particle sizes. sapub.org

    Post-synthesis treatments represent a further strategy for modifying the properties of pre-synthesized MnO. For example, ball milling is a technique that can be used to control the size and morphology of catalyst particles and introduce surface defects. rsc.org Acid leaching is another post-synthesis treatment that can create vacancies in the crystal structure, thereby altering its properties. researchgate.net

    The following table details the influence of various synthesis parameters on the key physical properties of manganese(II) oxide.

    Synthesis StrategyParameterEffect on Particle SizeEffect on CrystallinityEffect on Surface Area
    Thermal DecompositionTemperature Ramp RateFaster ramp leads to smaller particles. nih.gov-Smaller particles generally lead to higher surface area.
    Thermal DecompositionAging TimeLonger aging time can lead to larger particles. nih.govLonger aging can improve crystallinity.Larger particles generally lead to lower surface area.
    Thermal DecompositionReactant RatioRatio of solvent to stabilizer affects size. jove.comCan affect the resulting phase and purity. jove.com-
    Hydrothermal/SolvothermalTemperatureCan be monitored to control nanorod thickness. dntb.gov.uaHigher temperature often improves crystallinity. rsc.orgCan be tuned by controlling morphology. researchgate.net
    Hydrothermal/SolvothermalPrecursor ChoiceDifferent precursors can lead to different morphologies and sizes. jove.comnih.govPrecursor type can influence the crystal phase.-
    Sol-GelCalcination TemperatureHigher temperature can lead to particle growth.Increases with higher calcination temperature. sapub.orgCan be optimized by controlling calcination conditions. rsc.org
    Post-SynthesisBall MillingCan reduce particle size and create aggregates. rsc.orgCan induce changes in the crystal structure.Can decrease specific surface area due to aggregation. rsc.org

    Advanced Characterization Techniques in Manganese Ii Oxide Research

    Spectroscopic Analysis for Chemical Bonding and Oxidation State Determination

    Spectroscopic techniques are indispensable for probing the electronic and vibrational characteristics of manganese(II) oxide.

    X-ray Absorption Spectroscopy (XAS) is a powerful tool for determining the local electronic structure and oxidation state of manganese in its compounds. anl.govgeoscienceworld.org The X-ray Absorption Near Edge Structure (XANES) region of the spectrum, particularly at the Mn K-edge, is sensitive to the formal oxidation state of manganese. msaweb.orgfree.fr As the oxidation state increases, the main edge of the XANES spectrum shifts to higher energies. msaweb.org For MnO, the Mn K-edge spectrum provides a characteristic signature of the Mn(II) state. anl.gov

    Extended X-ray Absorption Fine Structure (EXAFS) provides information about the local atomic environment, including bond distances and coordination numbers. nih.govresearchgate.net In MnO, EXAFS analysis of the Mn K-edge reveals the coordination shells around the manganese atoms, confirming the rock salt crystal structure where each Mn ion is surrounded by six oxygen atoms. researchgate.net The Fourier transform of the EXAFS spectrum shows distinct peaks corresponding to the Mn-O and Mn-Mn distances. researchgate.net

    Fourier Transform-Infrared (FTIR) spectroscopy probes the vibrational modes of chemical bonds. In manganese(II) oxide, the characteristic stretching vibrations of the Mn-O bond are observed in the low-frequency region of the infrared spectrum. researchgate.nete3s-conferences.org These absorption bands are a direct indicator of the formation of MnO. researchgate.net Specifically, strong peaks in the range of 400-700 cm⁻¹ are typically attributed to Mn-O stretching and bending vibrations. researchgate.netresearchgate.net For instance, peaks around 525 cm⁻¹ and 630 cm⁻¹ have been assigned to the stretching vibrations of Mn-O-Mn and Mn-O bonds, respectively. researchgate.net The precise position of these peaks can be influenced by factors such as particle size and morphology.

    Characteristic FTIR Peaks for Mn-O Bonds
    Vibrational ModeFrequency Range (cm⁻¹)Reference
    Mn-O Stretching~500-700 researchgate.net
    Mn-O Bending~400-500 researchgate.net
    O-Mn-O Stretching~516 ijset.in

    Raman spectroscopy is a valuable technique for identifying different polymorphs (crystal structures) of manganese oxides. While MnO typically adopts a cubic rock salt structure, Raman spectroscopy can distinguish it from other oxides like Mn₂O₃ and Mn₃O₄, which have significantly different and more complex Raman spectra. rsc.org The Raman spectrum of MnO is characterized by a main phonon mode. It is important to note that MnO₂ has a much lower Raman activity compared to other manganese oxides. rsc.org

    UV-Visible absorption spectroscopy provides insights into the electronic transitions within a material and allows for the determination of its optical band gap. For manganese(II) oxide nanoparticles, absorption peaks are typically observed in the UV region, which can be attributed to the photoexcitation of electrons from the valence band to the conduction band. semanticscholar.org The position of the absorption maximum can vary with particle size and morphology. nih.govresearchgate.net The optical band gap of MnO has been reported to be around 2.8 eV to 3.7 eV, indicating its semiconducting nature. scilit.comucl.ac.ukresearchgate.net

    Optical Properties of MnO from UV-Vis Spectroscopy
    PropertyTypical ValueReference
    Absorption Maximum (λmax)284-325 nm nih.govresearchgate.net
    Direct Band Gap (Eg)~2.8 - 3.7 eV ucl.ac.ukresearchgate.net

    X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical (valence) states of the elements present on the surface of a material. tandfonline.comnih.gov For manganese(II) oxide, the Mn 2p and O 1s core level spectra are of primary interest. The binding energy of the Mn 2p₃/₂ peak for MnO is characteristically found at approximately 641.4 eV. thermofisher.com A key feature that helps distinguish MnO from other manganese oxides like Mn₂O₃ and MnO₂ is the presence of a distinct satellite feature at around 647 eV. thermofisher.comthermofisher.com The Mn 3s peak also exhibits multiplet splitting, and the magnitude of this splitting (around 6.0 eV for MnO) is diagnostic of the Mn²⁺ oxidation state. thermofisher.comthermofisher.com

    XPS Binding Energies and Splitting for MnO
    Spectral RegionFeatureBinding Energy / Splitting (eV)Reference
    Mn 2p₃/₂Main Peak~641.4 thermofisher.com
    Mn 2pSatellite Feature~647 thermofisher.comthermofisher.com
    Mn 3sMultiplet Splitting (ΔE)~6.0 thermofisher.comthermofisher.com

    UV-Visible Absorption Spectroscopy for Electronic Transitions

    Diffraction and Imaging Techniques for Structural and Morphological Elucidation

    To fully comprehend the material properties of manganese(II) oxide, it is crucial to investigate its crystal structure and surface morphology.

    X-ray Diffraction (XRD) is the primary technique used to determine the crystal structure and phase purity of manganese(II) oxide. The diffraction pattern of MnO typically corresponds to a face-centered cubic (FCC) structure, often referred to as the manganosite phase. researchgate.net The positions and intensities of the diffraction peaks are unique to this crystal structure. The lattice parameter for MnO is approximately 4.45 Å. researchgate.netmaterialsproject.org The sharpness of the diffraction peaks can also provide an indication of the crystallite size. researchgate.net In-situ XRD measurements can be used to observe phase transformations of manganese oxides at different temperatures and atmospheric conditions. beilstein-journals.orgnih.gov

    Electron diffraction, often performed within a Transmission Electron Microscope (TEM), provides crystallographic information from very small areas of the sample. This technique is particularly useful for analyzing individual nanoparticles or thin films of MnO.

    Imaging techniques are essential for visualizing the morphology and surface features of manganese(II) oxide at various length scales. Scanning Electron Microscopy (SEM) is used to study the surface topography and morphology of MnO powders and films, revealing features like particle shape, size distribution, and agglomeration. mdpi.com Transmission Electron Microscopy (TEM) offers higher resolution imaging, allowing for the visualization of individual MnO nanoparticles, their crystal lattice, and any defects. beilstein-journals.orgpnas.org Atomic Force Microscopy (AFM) is employed to obtain three-dimensional topographical images of MnO surfaces, providing quantitative data on surface roughness and grain size. mdpi.comkashanu.ac.irresearchgate.netbohrium.com For instance, AFM studies on MnO thin films have characterized their porous nanoflake structures and quantified the root mean square (rms) roughness. mdpi.com

    X-ray Diffraction (XRD) for Crystallographic Phase Analysis and Crystallite Size

    X-ray Diffraction (XRD) is a fundamental and powerful non-destructive technique used to analyze the crystallographic structure of manganese oxides. It provides detailed information about the phase composition, lattice parameters, and crystallite size.

    In the study of manganese(II) oxide, XRD patterns are compared against standard diffraction data files, such as those from the Joint Committee on Powder Diffraction Standards (JCPDS), to identify the specific phases present. For instance, a pure face-centered cubic MnO phase, known as manganosite, is identified by its characteristic diffraction peaks, which are isostructural with NaCl. researchgate.net The absence of peaks from other phases in an XRD pattern indicates a high phase purity. researchgate.net However, in many synthesis routes, other manganese oxide phases like Mn₃O₄ (hausmannite) or Mn₂O₃ (bixbyite) can co-exist, and their presence is readily detected as additional peaks in the diffractogram. icm.edu.plosti.gov

    The sharpness of the XRD peaks provides qualitative information about the crystallinity of the sample; broader peaks generally suggest a smaller average crystallite size. icm.edu.placs.org For a quantitative determination of the crystallite size, the Debye-Scherrer equation is frequently employed. This formula relates the peak broadening (full width at half maximum, FWHM) to the average crystallite size. Researchers have used this method to calculate crystallite sizes for various manganese oxides, finding sizes ranging from the nanoscale (e.g., 14 nm for Mn₃O₄, 22 nm for MnO) to larger dimensions (e.g., 55 nm for MnO). researchgate.neticm.edu.pl

    Detailed analysis of XRD data, often through methods like Rietveld refinement, allows for precise determination of lattice parameters. For the cubic MnO (manganosite) phase, a lattice parameter 'a' of approximately 4.46 Å has been reported. researchgate.neticm.edu.pl For other phases, such as tetragonal Mn₃O₄, lattice parameters 'a' and 'c' have been determined to be around 5.7621 Å and 9.4696 Å, respectively. icm.edu.pl

    Table 1: XRD Data for Various Manganese Oxide Phases

    Manganese Oxide PhaseCrystal SystemJCPDS Card No.Calculated Lattice Parameters (Å)Average Crystallite Size (nm)
    MnO (Manganosite)Face-centered cubic00-075-1090a = 4.4622 - 55
    Mn₃O₄ (Hausmannite)Tetragonal01-080-0382a = 5.7621, c = 9.469614
    α-Mn₂O₃ (Bixbyite)Cubic01-071-0636--
    Mn₅O₈Monoclinic00-039-1218a = 10.40, b = 5.73, c = 4.87, β=109.6°22 ± 5

    Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM) for Surface Morphology

    Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission Scanning Electron Microscopy (FESEM), are indispensable tools for visualizing the surface morphology and microstructure of manganese(II) oxide and other manganese oxide materials. These techniques provide direct images of the particle shape, size distribution, and aggregation state.

    Studies have revealed a rich variety of morphologies for manganese oxides, which are heavily dependent on the synthesis conditions. FESEM images have shown that materials can be composed of disordered assemblies of particles forming large mesoporous aggregates. ekb.eg Specific morphologies observed include interconnected nanosheets with a petal-like appearance, nanoflakes, cubic shapes, and nanorods. ekb.egub.eduresearchgate.net For example, electrodeposited manganese oxides have shown interconnected nanosheets at an applied voltage of 0.6 V, while a finer nanoflake morphology develops at 1.0 V. ub.edu

    The level of particle aggregation is also clearly depicted by SEM and FESEM. Images often show that primary nanoparticles are highly agglomerated, forming larger secondary structures. hilarispublisher.com The morphology can also be influenced by post-synthesis treatments like calcination. For instance, MnO₂ nanoparticles calcined at 700°C showed less aggregation compared to those treated at 400°C. researchgate.netacs.org FESEM analysis is crucial for understanding how synthesis parameters can be tuned to control the surface architecture of the material, which is vital for applications where surface area and porosity are key factors. bohrium.com

    Transmission Electron Microscopy (TEM), High-Resolution TEM (HR-TEM), and Scanning TEM (STEM) for Nanostructure and Crystalline Arrangement

    Transmission Electron Microscopy (TEM) and its advanced modes, High-Resolution TEM (HR-TEM) and Scanning TEM (STEM), offer unparalleled insight into the internal structure, crystallinity, and atomic arrangement of manganese oxide nanomaterials.

    TEM analysis confirms the size and shape of individual nanoparticles, corroborating findings from SEM and XRD. scirp.org For example, TEM has been used to measure the average size of MnO nanoparticles, finding values around 34 nm, and has confirmed spherical or octahedral shapes. acs.org Nanorod morphologies, with dimensions in the nanometer range, have also been clearly visualized. jcu.edu.au

    HR-TEM goes a step further by enabling the visualization of the crystal lattice itself. The appearance of well-defined lattice fringes in HR-TEM images is direct evidence of the microcrystalline nature of the particles. nih.gov These images can reveal the crystallographic orientation and identify specific crystal planes. For instance, HR-TEM has been used to identify the (400) and (202) crystal lattices in a mixed-phase Mn₂O₃/Mn₃O₄ material. osti.gov

    STEM, particularly when combined with high-angle annular dark-field (STEM-HAADF) imaging, allows for atomic resolution imaging where the contrast is sensitive to the atomic number (Z-contrast). This technique is powerful for studying core/shell nanostructures and interfaces. In-situ STEM experiments have been used to observe electron beam-induced transformations in real-time, such as the reduction of Mn₃O₄ to MnO, providing a dynamic view of phase changes at the atomic level. csic.es

    Energy-Dispersive X-ray (EDX) Spectroscopy for Elemental Mapping

    Energy-Dispersive X-ray (EDX) Spectroscopy, often integrated with SEM or TEM, is a standard technique for determining the elemental composition of a sample. By analyzing the characteristic X-rays emitted from the sample when bombarded by an electron beam, EDX can identify the elements present and their relative abundance.

    In the context of manganese(II) oxide research, EDX is primarily used to confirm the purity of the synthesized material. icontrolpollution.com The analysis should ideally show strong signals for manganese (Mn) and oxygen (O) with minimal to no peaks corresponding to impurities from precursor materials or contaminants. EDX elemental mapping can also be employed to visualize the spatial distribution of elements across a sample, which is particularly useful for analyzing doped materials or composites to ensure a homogeneous distribution of the constituent elements. icontrolpollution.com

    Thermal and Thermochemical Analysis

    Thermogravimetric Analysis (TG) and Synchronous Thermal Analysis (STA) for Thermal Stability and Phase Transitions

    Thermogravimetric Analysis (TGA) and Synchronous Thermal Analysis (STA), which typically combines TGA with Differential Scanning Calorimetry (DSC), are critical for evaluating the thermal stability and observing phase transitions in manganese oxides. TGA measures the change in mass of a sample as a function of temperature, while STA simultaneously measures both mass change and heat flow.

    TGA curves for manganese oxides reveal distinct stages of mass loss or gain corresponding to specific thermal events. beilstein-journals.orgresearchgate.net A common initial weight loss below 100-150°C is typically attributed to the desorption of physically adsorbed water. nih.govresearchgate.net At higher temperatures, the thermal decomposition of manganese oxides occurs in a sequence of reduction steps, which are dependent on the atmosphere (e.g., air, inert gas) and heating rate. osti.gov For example, in an oxidizing atmosphere, Mn(II) glycolate (B3277807) precursors have been shown to decompose and oxidize to Mn₃O₄, and then further to α-Mn₂O₃ between 185°C and 450°C. beilstein-journals.org The sequence of transformations often involves MnO₂, Mn₂O₃, and Mn₃O₄, with MnO being the most reduced, stable form at very high temperatures or low oxygen partial pressures. osti.govresearchgate.net

    The thermal stability of a particular manganese oxide phase can be determined by the temperature at which it begins to decompose. Some manganese oxide molecular sieves have shown high thermal stability up to 650-750°C. acs.org TGA is also sensitive to oxidation processes, which manifest as a mass increase. For instance, a slight mass increase observed between 250 and 330 °C in one study indicated the partial oxidation of Mn₃O₄ to Mn₅O₈. beilstein-journals.org

    Table 2: Thermal Events in Manganese Oxides Observed by TGA/STA

    Temperature Range (°C)ObservationInterpretationAtmosphere
    < 150Mass LossEvaporation of adsorbed waterAir/Inert
    150 - 250Mass LossDecomposition of organic precursors and oxidation to Mn₃O₄O₂/Ar
    250 - 330Mass Increase (0.54%)Partial oxidation of Mn₃O₄ to Mn₅O₈O₂/Ar
    271 - 416Sharp Mass Loss (59.18%)Decomposition of polymer matrix in a composite-
    416 - 592Mass LossDecomposition of α-Mn₂O₃ nanoparticles in a composite-
    > 1073DecompositionReduction of Mn₃O₄ to MnOHigh Pressure

    Differential Scanning Calorimetry (DSC) for Reaction Energetics

    Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect and quantify the energy changes associated with phase transitions, chemical reactions, and other thermal processes.

    DSC data for manganese oxides show distinct exothermic and endothermic peaks. Exothermic peaks (releasing heat) are often associated with crystallization or oxidation reactions. beilstein-journals.orgsmf.mx For example, an exothermic peak at 270°C, accompanying a mass gain in TGA, confirmed the energetic favorability of the oxidation of Mn₃O₄ to Mn₅O₈. beilstein-journals.org Another exothermic event observed around 502°C in a separate study was linked to a phase transformation involving a 3.2% mass loss. osti.gov

    Endothermic peaks (absorbing heat) typically signify decomposition or melting processes. osti.gov In the thermal analysis of manganese oxide nanoparticles, endothermic troughs were observed at 1010°C and 1192°C. The first was associated with a 2.0% mass loss, indicating a reduction reaction (likely Mn₂O₃ to Mn₃O₄), while the second, with no mass change, was attributed to melting. osti.gov DSC is therefore a powerful tool for understanding the energetics of the various transformations that manganese oxides can undergo upon heating. uj.edu.plnih.gov

    Surface and Porosity Characterization

    The surface properties and porosity of manganese(II) oxide (MnO) materials are critical determinants of their performance in various applications, including catalysis, energy storage, and environmental remediation. Advanced characterization techniques provide detailed insights into these features.

    Brunauer-Emmett-Teller (BET) Surface Area and Porosity Analysis

    The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of materials. It involves the physical adsorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. By analyzing the gas adsorption-desorption isotherms, researchers can calculate the surface area, pore volume, and pore size distribution.

    Research has demonstrated that the surface area of manganese oxide nanoparticles can vary significantly depending on the synthesis method and subsequent treatments. For instance, MnO nanoparticles synthesized by different methods have exhibited a range of specific surface areas. The precipitation method has been used to produce manganese oxide nanoparticles with a specific surface area of 57.449 m²/g, a pore volume of 0.2454 cm³/g, and an average pore diameter of 6.95 nm. annalsofrscb.ro In another study, MnO nanoparticles synthesized via a different route showed an average size of 17 ± 4 nm and a specific surface area of 38.2 ± 0.1 m² g⁻¹. mdpi.com

    The morphology of the material also plays a crucial role. For example, mesoporous δ-MnO₂ has been synthesized with a high surface area of 198 m²/g and a pore volume of 0.36 cm³/g. acs.org The table below summarizes BET analysis findings from various studies on different forms of manganese oxides, highlighting the diversity in their surface properties.

    Table 1: BET Surface Area and Porosity Data for Various Manganese Oxides

    Manganese Oxide Type Synthesis/Treatment Specific Surface Area (m²/g) Total Pore Volume (cm³/g) Average Pore Size (nm)
    MnO₂ Nanoparticles Precipitation Method 57.449 annalsofrscb.ro 0.2454 annalsofrscb.ro 6.95 annalsofrscb.ro
    MnO Nanoparticles Not Specified 38.2 mdpi.com Not Reported Not Reported
    α-MnO₂ Nanostructures Hydrothermal (various times) 35 - 110 nih.gov Not Reported Not Reported
    δ-MnO₂ Mesoporous Synthesis 198 acs.org 0.36 acs.org Not Reported
    α-MnO₂ Nanoneedles (Broccoli Extract) 161 nih.gov Not Reported ~10 nih.gov
    Various MnO₂ Polymorphs Varied Synthesis α: 97.5, β: 14.2, γ: 71.4, δ: 270.8, λ: 36.6 rsc.org Not Reported Not Reported

    Zeta Potential Measurements for Surface Charge Properties

    Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles, and it is a key indicator of the stability of colloidal dispersions. The measurement is based on the electrophoretic mobility of the particles in an electric field. The isoelectric point (IEP), the pH at which the zeta potential is zero, is a critical parameter for understanding the surface chemistry of manganese oxides.

    The surface charge of manganese oxides is highly dependent on the pH of the surrounding medium and the specific crystalline phase of the oxide. For different manganese oxides, the IEP values vary significantly. For instance, studies have reported IEP values of <5.1 for MnO₂, 7.6–9.0 for α-Mn₂O₃, and 3.3–5.2 for Mn₃O₄. oup.comoup.com The negative surface charge observed for MnO₂ across a wide pH range (3 to 10) is often attributed to Mn vacancies or substitutions of Mn³⁺ for Mn⁴⁺ in the lattice structure. nih.gov

    The zeta potential of MnO₂ nanosheets in deionized water has been measured at -37 mV, indicating good colloidal stability due to electrostatic repulsion. nih.gov However, in salt-containing media, this stability can be compromised as the zeta potential increases. nih.gov The table below presents zeta potential and isoelectric point data for various manganese oxide systems.

    Table 2: Zeta Potential and Isoelectric Point (IEP) of Manganese Oxides

    Manganese Oxide System Medium/Conditions Zeta Potential (mV) Isoelectric Point (pH)
    MnO₂ Nanosheets Nanopure Water -37 nih.gov Not Reported
    MnO₂ (2D) Salt-containing Media ~ -20 nih.gov Not Reported
    MnO₂ (various polymorphs) pH 3 to 10 Negative across range nih.gov < 5.1 oup.comoup.com
    α-Mn₂O₃ Aqueous Solution Not Reported 7.6 - 9.0 oup.comoup.com
    Mn₃O₄ Aqueous Solution Not Reported 3.3 - 5.2 oup.comoup.com
    Manganese Oxide Film Coated Clinoptilolite Aqueous Solution Not Reported 2.36 nih.gov

    Magnetic Characterization of Manganese(II) Oxide Systems

    Manganese(II) oxide is an antiferromagnetic material at low temperatures, and its magnetic properties can be influenced by factors such as particle size, morphology, and the presence of other phases.

    SQUID Magnetometry for Magnetic Susceptibility and Ordering Phenomena

    A Superconducting Quantum Interference Device (SQUID) magnetometer is an extremely sensitive instrument used to measure weak magnetic fields. It is instrumental in characterizing the magnetic properties of materials like MnO, including their magnetic susceptibility and magnetic ordering phenomena.

    MnO adopts a rock salt crystal structure and is known to be antiferromagnetic below its Néel temperature (Tₙ) of approximately 118 K. wikipedia.org Neutron diffraction studies were pivotal in first determining its magnetic structure, revealing ferromagnetically coupled sheets of Mn²⁺ ions that are arranged anti-parallel to adjacent sheets. wikipedia.org

    SQUID magnetometry studies on nanostructured manganese oxides have revealed complex magnetic behaviors. For instance, in mesoporous manganese oxide materials, a combination of SQUID magnetometry and other techniques has identified the presence of a secondary Mn₃O₄ phase, which is ferrimagnetic with a Curie temperature of about 43 K. osti.gov This can lead to phenomena such as exchange bias, which occurs at the interface between a ferromagnetic (or ferrimagnetic) and an antiferromagnetic phase. osti.gov

    The magnetic behavior of MnO nanoparticles can also exhibit superparamagnetism. researchgate.net Magnetization measurements often involve zero-field-cooled (ZFC) and field-cooled (FC) protocols. In ZFC measurements, a cusp at a specific temperature can indicate the blocking temperature of superparamagnetic nanoparticles or the Néel temperature of an antiferromagnetic phase. osti.gov For example, a distinct cusp at 22 K has been observed in the ZFC curve of certain nanostructured manganese oxide samples. osti.gov

    Table 3: Magnetic Properties of Manganese Oxide Systems from SQUID Magnetometry

    Material System Magnetic Phenomenon Key Temperatures
    Bulk MnO Antiferromagnetic Ordering Néel Temperature (Tₙ) ≈ 118 K wikipedia.org
    Nanostructured Mesoporous Manganese Oxide (UCT-1) Antiferromagnetic (α-Mn₂O₃ phase) and Ferrimagnetic (Mn₃O₄ second phase) Tₙ ≈ 80 K (for α-Mn₂O₃), Tₙ ≈ 43 K (for Mn₃O₄) osti.gov
    Nanostructured Mesoporous Manganese Oxide (UCT-1, 250 °C) Weak Magnetic Component Cusp in ZFC curve at 22 K osti.gov
    Mn₃O₄ Polycrystals Paramagnetic to Ferrimagnetic Ordering Néel Temperature (Tₙ) = 42 K aip.org
    MnO Nanoparticles Superparamagnetism, Magnetic Hysteresis Blocking temperature below which hysteresis occurs researchgate.net

    Theoretical and Computational Studies of Manganese Ii Oxide

    Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanisms

    Density Functional Theory (DFT) has been extensively utilized to investigate the ground-state properties of manganese oxides, including MnO. aps.orgresearchgate.net DFT calculations, particularly those employing hybrid functionals like PBE0 and HSE, have shown to provide a more accurate and consistent description of the structural, electronic, and magnetic properties of these compounds compared to standard functionals like PBE. aps.org For MnO, DFT calculations have successfully predicted its insulating, antiferromagnetically ordered, and rhombohedrally distorted B1 structure as the most stable phase, which aligns with experimental findings. researchgate.net These studies yield valuable data on lattice parameters, band gaps, and magnetic moments. researchgate.net

    DFT is also a powerful tool for exploring reaction mechanisms on manganese oxide surfaces. For instance, in the context of catalytic oxidation, DFT calculations have been used to evaluate reaction pathways. acs.orgcolostate.edu These calculations can determine the energetics of reactant adsorption, transition states, and product desorption, thereby distinguishing between different mechanisms like the Langmuir–Hinshelwood and Mars–van Krevelen pathways on different crystal facets of manganese oxides. acs.org Furthermore, DFT has been employed to study the reactions of manganese oxide clusters with various molecules, providing insights into gas-phase catalytic processes at a molecular level. colostate.eduresearchgate.netresearchgate.net

    Table 1: Comparison of DFT Functionals for Predicting MnO Properties This table provides a qualitative comparison of the performance of different DFT functionals in predicting various properties of manganese(II) oxide.

    PropertyPBEPBE+UHybrid Functionals (PBE0, HSE)
    Structural PropertiesReasonableOverestimates equilibrium volumesGood agreement with experiment
    Electronic PropertiesOften inaccurate (e.g., metallic instead of insulating)Can open a band gap, but depends on U parameterPredicts insulating character, good band gap agreement
    Magnetic PropertiesQualitatively correctSatisfactory resultsGood agreement with experiment
    Formation EnergiesLess accurateSatisfactory resultsMore consistent and accurate

    Data sourced from multiple theoretical studies. aps.orgresearchgate.net

    Computational Modeling of Manganese(II) Oxidation and Precipitation Kinetics

    Computational models are crucial for understanding the kinetics of Mn(II) oxidation and subsequent precipitation of manganese oxides. Kinetic studies often reveal that the oxidation of Mn(II) can follow complex reaction orders and is influenced by factors such as pH and the presence of oxidants. nih.gov Artificial neural network (ANN) models have been successfully applied to predict Mn(II) oxidation rates under various experimental conditions, demonstrating high consistency between predicted and actual data. nih.gov These models highlight the significant influence of parameters like initial oxidant concentration and pH on the oxidation efficiency. nih.gov

    The precipitation of manganese oxides from Mn(II) solutions is often an autocatalytic process, where the initially formed manganese oxide particles catalyze further oxidation. tandfonline.comcabidigitallibrary.org Kinetic modeling of this process involves developing a system of ordinary differential equations (ODEs) that describe the different reaction steps, including the initial formation of manganese oxide nuclei and the subsequent autocatalytic surface reactions. tandfonline.comtandfonline.com Numerical solutions to these ODE systems can be fitted to experimental data to validate proposed reaction mechanisms. tandfonline.com These models can also account for competing reactions, such as the redissolution of manganese oxide precipitates under certain conditions. tandfonline.com

    Thermodynamic Stability and Redox Behavior of Manganese(II) Oxide Species in Aqueous Media

    The thermodynamic stability and redox behavior of manganese(II) oxide and related aqueous species are fundamental to understanding its environmental fate and reactivity. The stability of manganese oxides is influenced by factors such as particle size, surface hydration, and the presence of other ions. nih.govacs.org For instance, at the nanoscale, differences in surface energy can shift phase equilibria, favoring more reduced oxide phases with lower surface energies. nih.gov The presence of water can also trigger rapid and reversible redox transformations between different manganese oxide phases at room temperature. nih.gov

    In aqueous solutions, the redox chemistry of manganese is complex, involving multiple oxidation states (Mn(II), Mn(III), and Mn(IV)). tandfonline.comcaltech.edu The oxidation of aqueous Mn(II) is a key process, and while thermodynamically favorable with oxygen, it is often kinetically slow. researchgate.netuoa.gr The process can proceed through one-electron transfer steps, potentially forming soluble or solid-phase Mn(III) intermediates. tandfonline.com The stability of these Mn(III) species is highly dependent on the presence of complexing ligands in the solution. caltech.edu The redox potential of manganese oxides can be tuned by their average oxidation state, which in turn affects their reactivity towards other substances. mdpi.com

    Table 2: Key Factors Influencing Thermodynamic Stability and Redox Behavior of Mn Species This table summarizes the primary factors that affect the stability and redox reactions of manganese oxides and aqueous manganese ions.

    FactorInfluence on Thermodynamic StabilityInfluence on Redox Behavior
    Particle Size (Nanoscale)Lower surface energy phases (e.g., Mn3O4) are favored at smaller particle sizes. nih.govacs.orgCan shift redox phase equilibria. nih.gov
    Hydration/Water ActivityCan induce reversible phase transformations between different manganese oxides. nih.govAffects surface reactivity and can promote redox reactions. nih.gov
    pHAffects the speciation of aqueous manganese and the surface charge of manganese oxides. usgs.govStrongly influences the rate of Mn(II) oxidation. nih.govuoa.gr
    Presence of LigandsCan stabilize aqueous Mn(III) species. caltech.eduCan alter the mechanism and rate of Mn(II) oxidation. tandfonline.com
    Average Oxidation State (AOS)Higher AOS generally corresponds to different crystal structures. pnas.orgDirectly correlates with the redox potential of the manganese oxide. mdpi.com

    Insights into Surface Phenomena and Interactions through Computational Approaches

    Computational methods provide a molecular-level understanding of surface phenomena and interactions at manganese oxide interfaces. These approaches are critical for interpreting experimental observations and predicting the behavior of these materials in various applications. bath.ac.ukaip.org DFT calculations can be used to determine the surface energies of different crystal facets, which in turn allows for the prediction of the equilibrium crystal morphology through Wulff constructions. bath.ac.uk

    These computational studies have also shed light on the role of surface defects, such as oxygen vacancies, in enhancing the reactivity of manganese oxide surfaces. bath.ac.uk For instance, the presence of oxygen vacancies can lower the energy barrier for certain catalytic reactions. bath.ac.uk Furthermore, computational models can simulate the adsorption of molecules and ions onto manganese oxide surfaces, providing insights into the binding mechanisms and the influence of the surface structure on adsorption processes. mdpi.comresearchgate.net The combination of in situ experimental measurements and computational studies is a powerful approach for understanding the dynamic transformations that occur at the solid-liquid interfaces of manganese oxide nanoparticles. aip.org

    Catalytic Applications of Manganese Ii Oxide

    Electrocatalysis with Manganese(II) Oxide Materials

    Manganese oxide-based materials are promising electrocatalysts for critical energy-related reactions, such as the oxygen evolution reaction (OER) and the oxygen reduction reaction (ORR), which are central to technologies like water electrolyzers and metal-air batteries. mdpi.com

    The oxygen evolution reaction is a key process in water splitting for hydrogen production. rsc.org Manganese oxides are explored as cost-effective alternatives to precious metal catalysts like iridium and ruthenium oxides. acs.org The catalytic activity of manganese oxides is closely linked to the presence of Mn³⁺ ions and the material's crystal structure. rsc.org

    Research has shown that electrodeposited manganese oxide films (MnOx) can be "activated" to enhance their OER performance. This activation process involves a phase change from an initial birnessite-like MnOx (δ-MnO₂) to a more active, disordered phase. This transformation is believed to proceed through a hausmannite-like intermediate (α-Mn₃O₄), a mixed-valence oxide containing Mn(II) and Mn(III), which is formed by the comproportionation of δ-MnO₂ with cathodically generated Mn(OH)₂. acs.orgosti.gov Subsequent anodic conditioning leads to a highly active catalyst. acs.org This self-healing process, where catalyst dissolution is offset by redeposition, allows for functional stability even in acidic conditions. nih.gov

    The performance of different manganese oxide structures for OER has been compared, with studies indicating that α-MnO₂ types often exhibit higher activity than other crystal structures or lower oxidation state oxides. d-nb.info

    Catalyst MaterialElectrolyte (pH)Tafel Slope (mV/decade)Performance MetricReference
    Activated MnOxNeutral (pH 7.0)~70Lower slope indicates improved kinetics vs. unactivated (~120 mV/dec). acs.org
    Activated MnOxAcidic (pH 2.5)~90Current density at 600 mV overpotential is 2 orders of magnitude higher than original MnOx. acs.orgosti.gov
    Cryptomelane (α-(K)MnO₂)AlkalineNot specifiedReached a current density of 10 mA/cm² at 1.77 V. d-nb.info
    MnOx FilmAlkaline~60Mechanism shows inverse first-order dependence on proton concentration. nih.gov

    The oxygen reduction reaction (ORR) is a critical cathodic reaction in fuel cells and metal-air batteries. While platinum-based materials are highly efficient, their cost and scarcity limit widespread use. frontiersin.org Manganese oxides have emerged as promising, low-cost ORR catalysts. frontiersin.org However, they often suffer from poor electronic conductivity. mdpi.com

    To overcome this, researchers have developed composite materials. One study detailed a xerogel-derived catalyst where MnO nanoparticles were anchored on N-doped carbon (MnO/N-CC). mdpi.com This approach addresses the poor conductivity of the oxide. Electrochemical analysis in an alkaline electrolyte (0.1 M KOH) showed that the MnO/N-CC catalyst facilitates a direct 4-electron pathway for oxygen reduction to water, which is more desirable for energy efficiency than the 2-electron pathway that produces peroxide. mdpi.com The performance of this MnO-based catalyst was found to be comparable to the commercial Pt/C benchmark.

    CatalystOnset Potential (V vs. RHE)Half-Wave Potential (E₁/₂) (V vs. RHE)Electron Transfer Number (n)Reference
    MnO/N-CC-5~0.92~0.823.95 mdpi.com
    Pt/C (10 wt. %)~0.96~0.833.98 mdpi.com
    N-Doped Carbon (N-CC)~0.84~0.713.61 mdpi.com
    3D MnO₂@Ni-pc1.040.89~3.4 frontiersin.org

    Oxygen Evolution Reaction (OER) Electrocatalysis by Manganese(II) Oxide-Derived Materials

    Heterogeneous Catalysis for Organic Reactions

    Manganese(II) oxide and related compounds serve as robust heterogeneous catalysts for various organic transformations, including the degradation of environmental pollutants and the synthesis of complex organic molecules.

    Manganese oxides are powerful oxidizing agents capable of degrading a wide array of organic contaminants found in water and soil, such as phenols, antibiotics, and pesticides. rsc.orgtandfonline.com The oxidation process occurs on the surface of the oxide, where the manganese, typically in a higher oxidation state (Mn(IV) or Mn(III)), is reduced to Mn(II) as the organic compound is oxidized. copernicus.org The reactivity is influenced by environmental conditions like pH. rsc.orgresearchgate.net

    Studies have evaluated the effectiveness of manganese oxides for treating trace organic contaminants in urban stormwater. nih.gov Research using birnessite (a layered manganese oxide) demonstrated varying reactivity towards different pollutants.

    ContaminantReactivity ClassNotesReference
    Bisphenol AHighly ReactiveProducts included ring-cleavage products. nih.gov
    DiuronModerately ReactivePartially dechlorinated products were observed. nih.gov
    Tris(2-chloro-1-propyl)phosphateUnreactiveNo significant degradation observed. nih.gov
    PhenolsReactiveOxidation rates depend on pH and oxide surface area. rsc.org
    AnilinesReactiveUsed as model compounds to study oxidation mechanisms. rsc.org

    Formaldehyde (B43269) (HCHO) is a common indoor air pollutant that poses significant health risks. Catalytic oxidation is an effective method for converting HCHO into less harmful carbon dioxide and water at room temperature. mdpi.com Manganese oxides, particularly MnO₂, are highly effective for this purpose. semanticscholar.orgrsc.org

    The catalytic performance is highly dependent on the crystal structure of the manganese oxide. rsc.org Studies comparing different polymorphs (α-, β-, γ-, and δ-MnO₂) found that δ-MnO₂ exhibited the highest activity, achieving complete HCHO conversion at 80 °C. rsc.org This superior performance is attributed to its layered structure and the high concentration of surface-active oxygen species. rsc.orgacs.org Increasing the specific surface area and the amount of surface-active oxygen can significantly boost the adsorption and degradation of formaldehyde. acs.org

    CatalystTemperature for 100% HCHO ConversionKey FindingReference
    δ-MnO₂80 °CBest activity among the four main polymorphs. rsc.org
    α-MnO₂125 °CActivity linked to tunnel structure. rsc.org
    γ-MnO₂150 °CModerate activity. rsc.org
    β-MnO₂200 °CLowest activity of the four polymorphs. rsc.org
    MnOₓ-S-A (acid-treated)Room TemperatureCompletely removed ~1 ppm HCHO in 1.25 hours (static test) due to high surface area (273 m²/g). acs.org

    Manganese is an attractive element for catalysis in organic synthesis due to its low toxicity and versatile redox chemistry. researchgate.net Catalysts derived from manganese(II) precursors have been successfully employed in multicomponent reactions (MCRs), which are efficient processes where three or more reactants combine in a single step to form a complex product.

    One example is the synthesis of propargylamines via a KA² (ketone-alkyne-amine) coupling reaction. Research has demonstrated that a manganese catalyst can effectively facilitate this solvent-free, three-component reaction, with proposed mechanisms proceeding via a manganese phenylacetylide intermediate. diva-portal.org

    In another application, manganese(II) acetate (B1210297) has been used as a precursor in three-component systems with 4-nitrobenzoic acid and pyridine (B92270) N-oxide. acs.org Depending on the reaction conditions, these components can self-assemble to form either discrete molecular complexes or coordination polymers, showcasing the utility of Mn(II) in directing the synthesis of complex supramolecular structures. acs.org

    Catalytic Decomposition of Formaldehyde and Other Volatile Organic Compounds

    Mechanistic Investigations of Catalytic Pathways on Manganese(II) Oxide Surfaces

    The catalytic efficacy of manganese(II) oxide (MnO) is deeply rooted in the complex mechanisms occurring at its surface. Mechanistic studies, combining advanced spectroscopic techniques and computational modeling, have begun to unravel the intricate pathways through which MnO facilitates various chemical transformations. A central theme in its catalytic cycle is the dynamic role of manganese's multiple oxidation states and the nature of the active sites on the catalyst surface.

    Investigations into reactions such as water oxidation and hydrocarbon activation reveal that the Mn(II) state often serves as a precursor to higher oxidation states, which act as the primary catalytic centers. The surface of MnO nanoparticles provides a platform for a sequence of electron and proton transfer events that generate highly reactive intermediates.

    For instance, in the electrocatalytic oxidation of water, partially oxidized MnO nanoparticles exhibit a unique mechanistic behavior compared to bulk manganese oxides. acs.org Integrated in situ spectroscopic and electrokinetic analyses have demonstrated that upon application of an electrochemical potential, Mn(II) on the nanoparticle surface is oxidized. acs.orgnih.gov This process leads to the stable generation of Mn(III) species via a proton-coupled electron transfer pathway. acs.orgnih.gov Crucially, for these nanosized catalysts, the oxidation of Mn(II) to Mn(III) is not the rate-determining step. acs.org Further oxidation generates Mn(IV)=O species, which are identified as key reaction intermediates responsible for the oxygen evolution reaction. acs.orgjkcs.or.kr This sequential oxidation from Mn(II) to Mn(IV) underscores the redox-active nature of the MnO surface during catalysis. acs.org

    Similarly, in the partial oxidation of light alkanes like methane (B114726), MnO is an active catalyst. osti.gov Studies combining experimental work and Density Functional Theory (DFT) calculations propose a mechanism where the catalytic cycle is initiated by the activation of Mn(II) by dioxygen. osti.gov This leads to the formation of a Mn(III) hydroxo intermediate, which is responsible for the cleavage of a methane C-H bond. osti.gov The subsequent steps involve the rebound of the methyl radical to form the product and the regeneration of the initial Mn(II) complex, completing the catalytic loop. osti.gov

    The table below summarizes key findings from mechanistic studies on MnO surfaces, highlighting the identified intermediates and the advanced techniques used for their characterization.

    Table 1: Spectroscopic and Computational Evidence for Catalytic Intermediates on MnO Surfaces

    Reaction Catalyst System Identified Intermediates/Key Species Characterization Technique(s) Finding Reference(s)
    Water Oxidation Partially oxidized MnO nanoparticles Mn(III) species, Mn(IV)=O In situ Raman Spectroscopy, In situ UV-vis, X-ray Absorption Spectroscopy, Electrokinetic analysis Mn(II) is oxidized to stable Mn(III) and then to the active Mn(IV)=O intermediate. The Mn(II) to Mn(III) step is not rate-determining. acs.orgnih.govjkcs.or.krnih.gov
    Methane Partial Oxidation MnO in trifluoroacetic acid Mn(III) hydroxo intermediate Experimental studies, Density Functional Theory (DFT) The cycle involves the activation of Mn(II) to a Mn(III) intermediate that cleaves the C-H bond, followed by regeneration of Mn(II). osti.gov
    CO₂ Hydrogenation Ru/(TiOx)MnO Active hydrogen species on MnO surface In situ studies, Kinetic data, Theoretical modeling The MnO support facilitates hydrogen spillover, creating active sites for CO₂ reduction. researchgate.net
    CO Activation MnO/Co(0001) CHO intermediate Density Functional Theory (DFT), Kinetic Monte Carlo (kMC) MnO addition stabilizes transition states and reduces the reaction barrier for CO dissociation. researchgate.net

    | CO₂ Adsorption | MnO (100) surface with oxygen vacancy | Activated CO₂ | Hybrid QM/MM embedded-cluster approach (DFT) | Neutral oxygen vacancies on the MnO surface strongly adsorb and activate CO₂ molecules by transferring electrons. | acs.org |

    The elementary steps proposed for different catalytic reactions on manganese(II) oxide surfaces are detailed in the following table, providing a clearer view of the reaction pathways.

    Table 2: Proposed Key Mechanistic Steps in MnO-Catalyzed Reactions

    Reaction Proposed Mechanistic Pathway Key Elementary Steps Reference(s)
    Water Oxidation Sequential Oxidation Pathway 1. Oxidation of surface Mn(II) to Mn(III) via proton-coupled electron transfer.2. Further oxidation to form Mn(IV)=O intermediates.3. O-O bond formation involving the Mn(IV)=O species.4. Release of O₂ and regeneration of the active site. acs.orgnih.govjkcs.or.kr

    | Methane Partial Oxidation | Molecular Mn Catalytic Cycle | 1. Activation of Mn(II) species by O₂.2. Formation of a Mn(III) hydroxo intermediate.3. C-H bond activation of methane by the Mn(III) species.4. Product formation (e.g., methyl trifluoroacetate) and regeneration of the Mn(II) catalyst. | osti.gov |

    These mechanistic investigations collectively demonstrate that the surface of manganese(II) oxide is not static but a dynamic environment. The catalytic pathways are dictated by the facile redox transitions between Mn(II), Mn(III), and Mn(IV), the presence of surface defects like oxygen vacancies, and its interaction with other catalyst components when used as a support. acs.orgresearchgate.net Understanding these intricate pathways at an atomic level is crucial for the rational design of more efficient and selective MnO-based catalysts.

    Environmental Remediation Applications of Manganese Ii Oxide

    Adsorption and Immobilization of Heavy Metal Ions

    Manganese(II) oxide-based materials have demonstrated considerable efficacy in sequestering a range of heavy metal ions from aqueous solutions. The mechanisms of removal are multifaceted, involving surface adsorption, ion exchange, and in some cases, incorporation into the crystal lattice of newly formed mineral phases.

    Manganese oxides, in general, are recognized for their high affinity for lead (Pb) and cadmium (Cd) ions. While much of the research has centered on manganese dioxide (MnO₂), the role of manganese(II) is crucial, particularly in the formation of reactive manganese oxide phases. For instance, in manganese-modified biochar, the presence of MnO, alongside MnO₂, has been identified through X-ray photoelectron spectroscopy (XPS) analysis. This composite material showed enhanced removal of Pb and Cd. The mechanism involves the conversion of MnO and MnO₂ to MnOOH, which increases the surface hydroxyl groups available for binding metal ions. mdpi.com

    The interaction between Mn(II) ions and other manganese oxides can also enhance the removal of heavy metals. In co-precipitation processes, Mn(II) can be oxidized to Mn(III), which then forms complexes with ions like Cd(II). chemrxiv.orgnih.gov Furthermore, composites of hydrated manganese oxide (HMO) and biochar have proven effective in sequestering Pb(II) and Cd(II) across a wide pH range. springerprofessional.dechemrxiv.org The embedded HMO nanoparticles are key to capturing the metal cations through inner-sphere complexation. springerprofessional.dechemrxiv.org

    Adsorbent MaterialTarget IonMaximum Adsorption Capacity (mg/g)Reference
    Manganese oxide-coated zeolitePb(II)38 geoscienceworld.org
    Manganese oxide-coated zeoliteCd(II)Not specified geoscienceworld.org
    FeNi₃@MnO₂ core-shellPb(II)129.2 researchgate.netacs.org
    FeNi₃@MnO₂ core-shellCd(II)127.8 researchgate.netacs.org
    Hydrous manganese dioxide (HMO)Pb(II)475.4 researchgate.net
    Hydrous manganese dioxide (HMO)Cd(II)140.3 researchgate.net
    Manganese-modified biochar (BC-Mn)Pb(II)214.38 (single metal) mdpi.com
    Manganese-modified biochar (BC-Mn)Cd(II)165.73 (single metal) mdpi.com

    The removal of nickel (Ni) and cobalt (Co) by manganese oxides involves both adsorption and isomorphic substitution. In the case of δ-MnO₂, Ni and Co can be integrated into the mineral's structure by replacing Mn⁴⁺ in its layers. rsc.org Research on manganese oxide-coated sediments has shown that while Ni uptake is primarily an equilibrium adsorption process, Co uptake is continuous and enhanced by the presence of both existing and newly formed manganese oxides. nih.gov A significant portion of Co(II) is oxidized to Co(III) and likely incorporated into the manganese oxide structure. nih.gov

    Studies on δ-MnO₂ have shown that at a pH of 7, the removal rate for Ni(II) can exceed 80%. rsc.org The adsorption capacity for Co(II) on birnessite, a type of manganese oxide, significantly increases at a pH of 7.5. rsc.org The presence of Mn(II) can influence these processes; for instance, at a pH of 7.5, Mn(II) can facilitate the reductive transformation of isomorphically substituted Co(III) in δ-MnO₂, leading to the formation of feitknechtite containing Co(II). rsc.org Isomorphic substitution of Mn(III) by Co(III) has been observed in the layered structures of manganese oxides. researchgate.net

    Adsorbent MaterialTarget IonRemoval Efficiency/Adsorption CapacityConditionsReference
    δ-MnO₂Ni(II)>80% removalpH 7 rsc.org
    BirnessiteCo(II)~280 µmol/0.1 gpH 7.5 rsc.org
    δ-MnO₂Co²⁺ and Ni²⁺>80% adsorption ratepH 7, 80°C nih.govresearchgate.net
    Manganese oxide-coated zeoliteCo(II)7.9 mg/g200 mg/L initial concentration geoscienceworld.org
    Manganese oxide-coated zeoliteNi(II)7.9 mg/g200 mg/L initial concentration geoscienceworld.org

    Manganese oxides are effective in the attenuation of arsenic (As), primarily through the oxidation of the more mobile and toxic arsenite (As(III)) to the less mobile and less toxic arsenate (As(V)), followed by adsorption of the arsenate. Manganese oxides have a high capacity for As(III) oxidation. mdpi.com While specific data for MnO is limited, manganese-modified biochar, which contains MnO, has been shown to be effective in the simultaneous immobilization of As, Pb, and Cd. mdpi.com XPS analysis of this material revealed that the adsorption of As facilitated the conversion of MnO₂ and MnO to MnOOH, which in turn enhanced the removal of Cd. mdpi.com

    Information regarding the specific role of manganese(II) oxide in the attenuation of selenium (Se) and thallium (Tl) is less documented in readily available literature, which tends to focus on manganese oxides with higher oxidation states for the removal of these metalloids. clu-in.org However, the general reactivity of manganese oxides suggests a potential for interaction with Se and Tl species.

    Removal of Nickel (Ni) and Cobalt (Co) via Adsorption and Isomorphic Substitution

    Degradation and Transformation of Organic Pollutants

    Manganese(II) oxide and its derivatives also serve as catalysts in the degradation of a variety of organic pollutants. These processes often involve advanced oxidation processes (AOPs) where the manganese oxide material facilitates the generation of highly reactive radicals.

    Manganese oxides are known to be potent oxidants of phenolic compounds. researchgate.netwisc.edu The degradation process involves the formation of phenoxyl radicals, which can then undergo further polymerization or breakdown into smaller molecules. The efficiency of this degradation is influenced by factors such as pH and the presence of other ions. researchgate.net For example, the presence of dissolved oxygen can inhibit phenol (B47542) degradation by promoting the reoxidation of reduced Mn(II) to Mn(III) on the surface of δ-MnO₂, which can block reactive sites. nih.gov

    Similarly, manganese oxides can oxidize aromatic amines. acs.org The mechanism is thought to involve the formation of a surface complex followed by electron transfer from the amine to the manganese oxide. acs.org Studies have shown that manganese dioxide (MnO₂) is a relevant oxidant for the natural attenuation of aromatic amines in soils and groundwater. osti.gov

    Manganese oxides have been successfully employed in the degradation of various dyes. One study reported that among different manganese oxides, Mn₃O₄ was superior to MnO, Mn₂O₃, and MnO₂ for the degradation of methylene (B1212753) blue in a Fenton-like process. researchgate.net This suggests that the valence state of manganese plays a crucial role in the catalytic activity. Another study using a bimetallic Fe-Mn oxide catalyst (Fe₂O₃-Mn₂O₃) demonstrated a 96% removal efficiency for Rhodamine B dye. mdpi.com

    The removal of endocrine-disrupting chemicals (EDCs) has also been achieved using manganese oxides. For instance, manganese dioxide has been shown to effectively remove steroid estrogens like estrone (B1671321) (E1), 17β-estradiol (E2), estriol (B74026) (E3), and 17α-ethinylestradiol (EE2) from water through oxidative processes. researchgate.net A Fe-Mn binary oxide demonstrated a removal efficiency of approximately 96% for EE2 within 30 minutes. rsc.org The mechanism involves both adsorption and oxidation on the manganese oxide surface. rsc.org

    Abiotic Transformation of Polycyclic Aromatic Hydrocarbons (PAHs) and Antibiotics

    Manganese(II) oxide, particularly in its oxidized forms like manganese dioxide (MnO₂), plays a significant role in the abiotic transformation of persistent organic pollutants such as polycyclic aromatic hydrocarbons (PAHs) and antibiotics. tandfonline.comtaylorandfrancis.com The reactivity of manganese oxides makes them effective in degrading these contaminants in soil and water systems. tandfonline.com

    The transformation of PAHs is largely influenced by interactions with metal oxides. tandfonline.com Manganese dioxide (MnO₂) can act as a heterogeneous catalyst, accelerating the photolysis of PAHs. taylorandfrancis.com Specifically, δ-MnO₂, a common and highly reactive form of manganese oxide in soils, promotes the efficient degradation of PAHs. taylorandfrancis.com The oxidation of PAHs by manganese oxides depends on several factors, including the electron-donating properties of the PAH, the electron-accepting properties of the mineral, pH, temperature, moisture, and oxygen content. tandfonline.com For instance, δ-MnO₂ has been shown to oxidize fluorene (B118485) and anthracene (B1667546) to their corresponding, less toxic quinones. publish.csiro.au The higher reactivity of δ-MnO₂ compared to other forms like acid birnessite is attributed not only to its larger specific surface area but also to a lower content of layer vacancies, which can repel hydrophobic compounds. publish.csiro.au The degradation of benzo[a]pyrene (B130552) by MnO₂ involves an initial combination followed by oxidation by non-radical Mn species and superoxide (B77818) radicals (O₂⁻•), leading to the formation of degradation products like B[a]P-6-one and B[a]P-6,12-quinone. nih.gov

    Similarly, manganese oxides are effective in the abiotic degradation of various antibiotics. The degradation of the sulfonamide antibiotic sulfadiazine (B1682646) by δ-MnO₂ has been demonstrated, with the reaction rate increasing at lower pH. researchgate.net This is due to a weakening of the electrostatic repulsion between sulfadiazine and the MnO₂ surface and an enhanced reduction potential of the manganese dioxide. researchgate.net The presence of certain metal ions, particularly Mn²⁺, can decrease the degradation rate by competing for reactive sites on the MnO₂ surface. researchgate.net In the case of the polycyclic antibiotic methacycline, biogenic manganese oxides can stimulate the production of intracellular reactive oxygen species, such as hydroxyl radicals (•OH) and superoxide radicals (O₂⁻•), which are capable of breaking down the aromatic structure of the antibiotic. asm.org Studies have also shown that amorphous MnO₂ is more effective at removing pharmaceuticals like diclofenac (B195802) under anoxic conditions compared to crystalline forms. d-nb.info

    Table 1: Abiotic Transformation of Organic Pollutants by Manganese Oxides

    Pollutant Class Example Compound Manganese Oxide Form Key Findings Citations
    PAHs Fluorene, Anthracene δ-MnO₂ Oxidized to corresponding quinones; higher rate with δ-MnO₂ due to larger surface area and lower layer vacancies. publish.csiro.au
    PAHs Benzo[a]pyrene Nanoflower MnO₂ Enhanced removal due to higher concentration of oxygen vacancies; degradation involves superoxide radicals. nih.gov
    Antibiotics Sulfadiazine δ-MnO₂ Degradation rate increases with decreasing pH; inhibited by Mn²⁺ ions. researchgate.net
    Antibiotics Diclofenac Amorphous MnO₂ Over 90% removal under anoxic conditions; amorphous form is more effective than crystalline. d-nb.info
    Antibiotics Methacycline Biogenic MnO₂ Complete degradation through the action of reactive oxygen species stimulated by the biogenic manganese oxide. asm.org

    Biogeochemical Cycling and Microbial-Mediated Processes

    Mechanisms of Bacterial Manganese(II) Oxidation

    Bacterial oxidation of soluble manganese(II) (Mn(II)) to insoluble manganese(III/IV) oxides is a critical process in the biogeochemical cycling of manganese. mdpi.comportlandpress.com This microbial process can be significantly faster than abiotic oxidation, by as much as five orders of magnitude. jst.go.jp The resulting biogenic manganese oxides (BioMnOx) have a large specific surface area and high reactivity, allowing them to adsorb and oxidize various pollutants. mdpi.com The mechanisms of bacterial Mn(II) oxidation are broadly categorized as direct and indirect. mdpi.com

    Direct oxidation is an enzymatic process where Mn(II) is oxidized directly at the cell surface. mdpi.com This is often carried out by multicopper oxidases (MCOs), which catalyze a two-electron oxidation of Mn(II) to produce Mn(IV) oxides. portlandpress.com This mechanism has been studied in bacteria such as Bacillus sp. SG-1. portlandpress.com Another class of enzymes involved in direct oxidation are heme peroxidases. mdpi.comportlandpress.com The oxidation of Mn(II) to Mn(IV) often proceeds through a soluble or enzyme-complexed Mn(III) intermediate. researchgate.net

    Indirect oxidation involves the production of reactive intermediates or secondary metabolites by bacteria, which then chemically oxidize Mn(II). mdpi.com A primary example is the enzymatic production of superoxide radicals (O₂⁻•). portlandpress.com Bacteria like Roseobacter sp. AzwK-3b utilize this pathway. portlandpress.com The superoxide is produced extracellularly and subsequently oxidizes Mn(II). pnas.org Additionally, under iron-limiting conditions, some bacteria produce siderophores, which can bind to manganese and promote its oxidation. portlandpress.com

    Table 2: Mechanisms of Bacterial Manganese(II) Oxidation

    Oxidation Type Mechanism Key Enzymes/Metabolites Example Bacteria Citations
    Direct Enzymatic oxidation at the cell surface. Multicopper Oxidases (MCOs) P. putida MnB1, P. putida GB-1, Bacillus sp. SG-1 mdpi.comportlandpress.com
    Direct Enzymatic oxidation. Heme Peroxidases - mdpi.comportlandpress.com
    Indirect Oxidation by reactive oxygen species. Superoxide Radicals (O₂⁻•) Roseobacter sp. AzwK-3b mdpi.comportlandpress.compnas.org
    Indirect Complexation and oxidation. Siderophores - portlandpress.com

    Role of Fungi in Manganese(II) Oxidation and Oxide Formation

    Fungi, particularly from the phyla Ascomycota and Basidiomycota, are also significant contributors to Mn(II) oxidation in the environment. pnas.orgsci-hub.se Fungal oxidation can occur through several mechanisms, often involving extracellular enzymes and reactive oxygen species. pnas.org

    White-rot fungi, which are predominantly Basidiomycetes, are well-studied for their ability to degrade lignin, a process linked to Mn(II) oxidation. pnas.org These fungi secrete enzymes like manganese peroxidases (MnP) and laccases. MnP requires hydrogen peroxide (H₂O₂) as a co-substrate to oxidize Mn(II) to Mn(III), which is then chelated by organic acids. sci-hub.se Laccases, a type of multicopper oxidase, can also directly oxidize Mn(II). jst.go.jp

    In some Ascomycete fungi, such as Stilbella aciculosa, Mn(II) oxidation is linked to the production of extracellular superoxide (O₂⁻•) during asexual reproduction. pnas.orgresearchgate.net This process is not necessarily for energy gain but appears to be a side reaction of cellular differentiation. pnas.orgresearchgate.net The superoxide produced can then oxidize Mn(II) to form Mn oxides, which often accumulate at the base of reproductive structures. pnas.orgresearchgate.net The type of manganese oxide formed can vary depending on the fungal species and growth conditions, with products including nanoparticulate, poorly-crystalline hexagonal birnessite, todorokite, and triclinic birnessite. researchgate.netosmre.gov

    The physiological purpose of Mn(II) oxidation in fungi is not fully understood but is thought to be related to lignocellulose degradation or protection from external stressors. jst.go.jp

    Application in Passive Treatment Systems for Mine Drainage Remediation

    Passive treatment systems are an economical and effective method for remediating coal mine drainage (CMD) contaminated with high concentrations of manganese. imwa.info These systems often utilize oxic limestone beds to promote the oxidative precipitation of Mn(II) as insoluble Mn(III/IV) oxides. psu.edu The removal of Mn(II) in these systems is a combination of microbially-mediated oxidation and abiotic catalysis on the surface of newly formed manganese oxides. imwa.infopsu.edu

    Biological oxidation, driven by heterotrophic Mn(II)-oxidizing bacteria and fungi, is considered the predominant mechanism for Mn removal in these systems, especially at near-neutral pH where abiotic oxidation is slow. imwa.info The presence of a microbial community can significantly accelerate manganese oxidation rates. imwa.info These microorganisms, including various species of bacteria and fungi, colonize the surfaces within the treatment bed, such as limestone or sandstone gravel. researchgate.net

    Table 3: Characteristics of Passive Mine Drainage Treatment Systems for Manganese Removal

    System Component Role Key Parameters Predominant Mn Oxides Citations
    Limestone Bed Provides surface area for microbial growth and raises pH. Oxic conditions, near-neutral pH Hexagonal Birnessite imwa.infopsu.edu
    Mn-Oxidizing Microbes Catalyze the initial oxidation of Mn(II). Bacteria and Fungi Triclinic Birnessite researchgate.net
    Mn Oxide Precipitates Act as an abiotic catalyst for further Mn(II) oxidation (autocatalysis). Temperature, pH, Influent Mn(II) concentration Todorokite

    Electrochemical Energy Storage Applications of Manganese Ii Oxide

    Manganese(II) Oxide in Supercapacitors and Pseudocapacitors

    Manganese oxides are recognized as promising electrode materials for pseudocapacitors due to their high theoretical specific capacitance, low cost, and low toxicity. rsc.orgnih.gov While manganese dioxide (MnO2) is widely studied, the role of lower oxidation states of manganese, particularly Mn(II), is crucial to the charge storage mechanism. The performance of manganese oxide-based supercapacitors often relies on the redox transitions between different oxidation states (Mn(II), Mn(III), and Mn(IV)).

    The charge storage mechanism in manganese oxide pseudocapacitors is complex, involving both surface adsorption of electrolyte cations and the intercalation of cations into the material's structure. rsc.org Some research indicates that an activation process, which converts materials like hausmannite (Mn3O4)—a mixed-valence oxide containing Mn(II) and Mn(III)—into a more amorphous, disordered birnessite-like MnO2 structure, leads to significantly enhanced capacitive performance. rsc.org This activated material, which facilitates redox reactions between Mn(III) and Mn(IV) at its surface, has demonstrated a specific capacitance of 174 F g⁻¹ at a mass loading of 0.71 mg cm⁻². rsc.org The presence of Mn(II) in precursor materials like Mn3O4 is integral to forming these highly active phases.

    Table 1: Performance of Manganese Oxide-Based Supercapacitor Electrodes

    Electrode MaterialElectrolyteSpecific Capacitance (F g⁻¹)Current Density (A g⁻¹)Citation
    Activated MnOₓ (from Mn₃O₄)0.5 M Na₂SO₄174Calculated from CV at 25 mV s⁻¹ rsc.org
    (MnO₂, Ppy)/rGO Ternary Composite1 M Na₂SO₄4040.25 nih.gov
    MnO₂/r-GO Nanocomposite1 M Na₂SO₄92.491 researchgate.net

    Electrode Materials for Rechargeable Batteries (e.g., Lithium-Ion, Sodium-Ion)

    Manganese(II) oxide has attracted considerable attention as a promising anode material for both lithium-ion batteries (LIBs) and sodium-ion batteries (NIBs). rsc.org This interest stems from its high theoretical specific capacity (756 mAh g⁻¹), which is significantly higher than that of conventional graphite (B72142) anodes, alongside its low cost and environmental friendliness. rsc.org

    The charge storage mechanism for MnO anodes in LIBs is based on a conversion reaction: MnO + 2Li⁺ + 2e⁻ ↔ Mn + Li₂O

    During discharge, MnO is reduced to metallic manganese (Mn) nanoparticles dispersed in a lithium oxide (Li₂O) matrix. This process is reversed during the charging phase. The nanostructured nature of the converted materials is crucial for maintaining good electrochemical contact and accommodating the volume changes that occur during cycling. rsc.org

    Similarly, in sodium-ion batteries, manganese oxides function as conversion anodes. Research on ultrafine manganese oxide has revealed a charge-storage mechanism that involves a conversion reaction between Mn(III) and Mn(II) oxides. rsc.org This suggests that the Mn(II) state is central to the electrochemical activity in sodiation/desodiation cycles. For instance, space-confined ultrafine MnO2 (4 nm crystals) has demonstrated a high reversible sodiation capacity of 567 mAh g⁻¹, a stark contrast to the negligible activity of its larger crystalline counterparts. rsc.org This material exhibited over 70% capacity retention after 500 cycles. rsc.org

    In cathode materials, such as in lithium manganese oxide (LMO) batteries, the presence and dissolution of Mn(II) ions can be a challenge, potentially leading to capacity degradation. wikipedia.org However, in the context of anodes, the Mn(II) state in MnO is the key to its high-capacity conversion reaction.

    Table 2: Research Findings on Manganese Oxide Anodes for Rechargeable Batteries

    Battery TypeAnode MaterialReversible Capacity (mAh g⁻¹)Cycling PerformanceCitation
    Sodium-Ion BatteryUltrafine MnO₂ (conversion to MnO)567>70% capacity retention after 500 cycles rsc.org
    Sodium-Ion BatteryNaMn₀.₉₆Al₀.₀₄O₂ (cathode)139Good rate performance acs.org
    Lithium-Ion BatteryBiomineralized MnOₓ80 (1st discharge)Good cyclability for planktonic-MnO₂ mdpi.com

    Application in Solid Oxide Fuel Cells and Oxygen Generation Systems

    Manganese(II) oxide and related manganese compounds have found applications in high-temperature electrochemical devices like solid oxide fuel cells (SOFCs) and as catalysts for oxygen generation. thegoodscentscompany.com

    In SOFCs, which operate at high temperatures (often above 800°C), materials stability and catalytic activity are paramount. msesupplies.commdpi.com Manganese oxides are explored for use in both anodes and cathodes. For instance, Ni-MnO/yttria-stabilized-zirconia (YSZ) tricomposite anodes have been investigated for their tolerance to carbon coking when operating on hydrocarbon fuels like methane (B114726). researchgate.net The addition of MnO was found to suppress methane cracking and promote coke gasification, attributed to its basicity and oxygen storage capacity. researchgate.net A cell with a Ni₀.₉(MnO)₀.₁/YSZ anode achieved a maximum power density of 504 mWcm⁻² at 800°C in wet methane and showed stable performance for over 40 hours. researchgate.net In other designs, manganese oxides are impregnated into perovskite structures to enhance activity towards hydrocarbon oxidation. nih.gov

    For oxygen generation, which is the reverse reaction of oxygen reduction in fuel cells and is critical for technologies like water splitting, manganese oxides are effective electrocatalysts. acs.org The oxygen evolution reaction (OER) is a key step in producing oxygen. Research has shown that electrodeposited manganese oxide films, when "activated" through potential cycling, exhibit significantly improved performance for the OER. This activation process involves a phase change from a birnessite-like MnO₂ to a hausmannite-like (Mn₃O₄) intermediate, which then forms a highly active, disordered birnessite-like phase. acs.org This activated catalyst can increase the current density for oxygen evolution by two orders of magnitude compared to the original material. acs.org The cycling between Mn(IV), Mn(III), and Mn(II) states is central to this catalytic activity.

    Advanced Functionalization and Doping of Manganese Ii Oxide Materials

    Non-Metal Doping of Manganese(II) Oxide Structures

    Introducing non-metallic elements into the manganese oxide lattice is an effective method for altering its electronic and chemical properties. Nitrogen, in particular, has been a focus of research due to its ability to significantly modify the material's performance in electronic and catalytic applications.

    Nitrogen Doping and its Impact on Electronic and Catalytic Properties

    Nitrogen doping has been shown to be a powerful strategy for enhancing the capabilities of manganese oxide. The introduction of nitrogen atoms into the MnO matrix can create surface defects, alter the electronic density, and improve conductivity, which collectively boost its performance. acs.orgmdpi.com For instance, nitrogen-doped MnO/graphene nanosheets (N-MnO/GNS) have been synthesized through methods like hydrothermal treatment followed by annealing in an ammonia (B1221849) atmosphere. acs.orgnih.gov In such hybrid materials, N-MnO nanoparticles are anchored on nitrogen-doped graphene nanosheets, creating an efficient network for both electronic and ionic conduction. acs.orgnih.gov

    The impact of nitrogen doping on catalytic activity is significant. N-doped manganese dioxide (N-MnO₂) catalysts have demonstrated exceptional performance in the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-diformylfuran (DFF), achieving 100% HMF conversion and over 99.9% DFF selectivity at room temperature. rsc.org This enhanced activity is attributed to structural changes, such as the slight elongation of Mn–O bonds and a reduction in the coordination number of Mn sites, which are induced by the nitrogen dopant. rsc.org These modifications create surface defect sites and coordinatively unsaturated manganese sites that are key to promoting oxidative activity. rsc.org Similarly, nitrogen doping can enhance the performance of catalysts used in the oxidative coupling of methane (B114726) (OCM). researchgate.net

    In the context of energy storage, N-doped MnO hybrids exhibit improved properties as anode materials for lithium-ion batteries, showing large reversible capacities and good rate capabilities. nih.gov The nitrogen doping helps to increase electronic conductivity and the density of electronic states around the manganese catalytic active sites, leading to enhanced oxygen reduction reaction (ORR) activity. mdpi.com

    Table 1: Impact of Nitrogen Doping on Manganese Oxide Properties
    Material SystemSynthesis MethodKey FindingsApplicationReference
    N-doped MnO/Graphene Nanosheets (N-MnO/GNS)Hydrothermal method with ammonia annealingN-MnO nanoparticles on N-GNS create an efficient mixed conducting network.Lithium-ion battery anodes acs.orgnih.gov
    Nitrogen-doped Manganese Oxide (N-MnO₂)Not specifiedAchieved >99.9% selectivity and 100% conversion for HMF oxidation. Doping elongates Mn-O bonds and creates unsaturated Mn sites.Catalytic oxidation of biomass rsc.org
    Manganese Oxide/N-Doped Carbon (MnO/N-CC)Xerogel-derived methodN-doping increases electronic conductivity and density around Mn active sites, enhancing ORR activity.Oxygen Reduction Reaction (ORR) catalyst mdpi.com
    Nitrogen-doped NaW/Mn/SiO₂Pyridine (B92270) treatmentSignificantly improved methane conversion rate in OCM.Oxidative Coupling of Methane (OCM) researchgate.net

    Site-Selective Doping Effects on Manganese(II) Oxide Lattice

    The specific location of dopant atoms within the host lattice can have a profound effect on the material's properties. For nitrogen doping in manganese oxide, controlling whether nitrogen atoms occupy substitutional (replacing oxygen atoms) or interstitial (residing in the gaps of the lattice) sites is crucial for fine-tuning its catalytic activity. rsc.orgacs.org

    Researchers have successfully achieved site-selective nitrogen doping in the MnO₂ lattice by controlling the duration of N₂ plasma treatment or by adjusting the amount of urea (B33335) used as a nitrogen source during high-temperature calcination. rsc.orgacs.org Both substitutional and interstitial nitrogen doping can significantly lower the formation energy of oxygen vacancies, which are often active sites for catalytic reactions. rsc.org Furthermore, nitrogen doping can introduce new, singly ionized oxygen vacancies. rsc.org

    However, the effects of the two doping sites differ. Interstitial N-doping has been found to be more effective at narrowing the band gap and enhancing electron transport compared to substitutional doping. rsc.org This improved electronic structure facilitates the formation of a greater number of oxygen vacancies. rsc.org As a result, interstitially N-doped MnO₂ exhibits superior catalytic activity for the decomposition of formaldehyde (B43269) (HCHO) due to its larger number of oxygen vacancies and stronger oxygen activation ability. rsc.orgacs.org Specifically, interstitial doping was shown to reduce the complete catalytic decomposition temperature of HCHO from 130°C to 90°C. acs.org These findings highlight that interstitial sites are the most suitable locations for nitrogen doping in the α-MnO₂ lattice to maximize catalytic performance for HCHO decomposition. acs.org

    Metal Doping of Manganese(II) Oxide

    The incorporation of metal cations into the MnO lattice is a widely employed strategy to enhance its catalytic performance, structural integrity, and magnetic behavior. Both transition metals and main group elements have been utilized as dopants, each imparting unique modifications to the material's properties.

    Influence of Transition Metal Doping (e.g., Co, Ni, Fe, Ru, Pd) on Catalytic Activity

    Doping MnO with transition metals such as cobalt (Co), nickel (Ni), iron (Fe), and ruthenium (Ru) can significantly boost its catalytic activity for various reactions, including oxidation reactions and oxygen electrocatalysis. mdpi.comconncoll.edursc.org This enhancement is often attributed to synergistic effects between the dopant and the manganese oxide host, modification of electronic structures, and the creation of more active catalytic sites. researchgate.netcsic.es

    Cobalt (Co): Co-doping has been shown to improve the catalytic activity of MnO₂ for propane (B168953) oxidation. mdpi.com Macroscopic self-standing Co-MnO₂ architectures exhibited a propane conversion of 85.9% at 400°C, significantly higher than the 58.6% conversion for pristine MnO₂. mdpi.com In electrocatalysis, Co-doping improves the oxygen evolution reaction (OER) performance by lowering the work function, which accelerates the charge transfer process. researchgate.net Co-doped MnO₂ has also been explored as an efficient catalyst for the hydrogen evolution reaction (HER). acs.org

    Nickel (Ni): Nickel is another effective dopant for enhancing catalytic properties. Ni-doped MnO₂ nanosheet arrays have been developed for efficient urea oxidation, a critical reaction for energy and environmental applications. griffith.edu.aunih.gov The introduction of Ni modifies the electronic structure of manganese, generating more Mn³⁺ species, which are catalytically more active. griffith.edu.aunih.gov This results in high activity for the urea oxidation reaction at lower potentials. nih.gov Doping MnOₓ with Ni has also been shown to create a bifunctional catalyst for both the oxygen reduction reaction (ORR) and OER, which is crucial for applications like zinc-air batteries. mdpi.comacs.org

    Iron (Fe): Iron doping can enhance the catalytic activity of manganese oxide for various oxidation processes. Fe-doped MnO₂ has been used for the low-temperature oxidation of propane and the detoxification of tetracycline (B611298) antibiotics. researchgate.netnih.gov The doping process can induce phase transformations, increase micro-strain, and create more oxygen vacancies, all of which contribute to improved catalytic performance. researchgate.net For instance, 0.14Fe-MnO₂ showed a 20% improvement in tetracycline removal efficiency compared to pure MnO₂. nih.gov In electrocatalysis, Fe-doped MnO₂ nanorods act as efficient bifunctional catalysts for both ORR and OER. rsc.org

    Ruthenium (Ru): Ruthenium, a precious metal, imparts exceptional catalytic activity even at low doping concentrations. Ru-doping into α-MnO₂ has been found to improve ORR performance by increasing electronic conductivity. ucl.ac.uk A study on Ru-doped cryptomelane ([Ru]-K-OMS2) showed it was the most active catalyst for the oxidation of benzyl (B1604629) alcohol, an effect attributed to the weakening of the Mn-O bond, which facilitates the creation of oxygen vacancy defects. csic.es Furthermore, Ru-doped β-MnO₂ has shown an ultralow voltage gap for OER and ORR, with enhanced activity attributed to highly under-coordinated Ru–O sites. acs.org

    Table 2: Effect of Transition Metal Doping on Catalytic Activity of Manganese Oxide
    DopantMaterial SystemCatalytic ApplicationKey FindingsReference
    Cobalt (Co)Co-MnO₂ ArchitecturePropane OxidationIncreased propane conversion to 85.9% at 400°C, compared to 58.6% for pristine MnO₂. mdpi.com
    Nickel (Ni)Ni-MnO₂ Nanosheet ArraysUrea OxidationModifies electronic structure, generating more active Mn³⁺ species, leading to high activity at low potentials. griffith.edu.aunih.gov
    Iron (Fe)Fe-doped MnO₂Tetracycline DegradationIncreased removal efficiency by 20% compared to pristine MnO₂ due to more oxygen vacancies. nih.gov
    Ruthenium (Ru)[Ru]-K-OMS2Benzyl Alcohol OxidationWeakened Mn-O bond, creating oxygen vacancies and making it the most active catalyst in the series. csic.es
    Ruthenium (Ru)Ru-doped β-MnO₂Oxygen Evolution/Reduction (OER/ORR)Exhibited an ultralow OER/ORR voltage gap (0.63 V) due to under-coordinated Ru-O sites. acs.org

    Effects of Doping on Structural Stability and Magnetic Characteristics

    For example, in sodium-ion batteries, P2-type manganese oxides often suffer from structural instability. Doping with titanium (Ti) has been shown to enhance structural stability by suppressing the Jahn-Teller effect associated with Mn³⁺ ions and reducing phase transitions during charging and discharging. mdpi.comresearchgate.net This leads to improved cycling stability and rate performance. mdpi.com Similarly, zinc (Zn) doping in P2-type sodium nickel manganese oxide cathodes improves structural reversibility during sodium ion insertion and extraction, preventing the kind of irreversible phase transitions seen in undoped materials. acs.org The dopant ions can act as "pillars" within the crystal structure, holding the layers together and preventing their degradation over time.

    While the impact of doping on the magnetic properties of MnO is a more specialized area of study, it is understood that introducing other transition metal ions can alter the magnetic ordering. Pure MnO is antiferromagnetic at low temperatures. The substitution of Mn²⁺ ions with other magnetic ions (like Fe²⁺, Co²⁺, Ni²⁺) or non-magnetic ions (like Zn²⁺, Mg²⁺) will disrupt the magnetic exchange interactions within the lattice. This can lead to changes in the Néel temperature, the development of complex magnetic behaviors like spin-glass states, or the emergence of ferrimagnetism, depending on the dopant and its concentration. For instance, doping MnO-based piezoceramics with Mn²⁺ ions was found to modify the crystal structure and phase transition temperatures. researchgate.net

    Doping with Main Group Elements (e.g., Mg, Zn) and Their Impact on Material Properties

    Doping manganese oxide with main group elements, such as magnesium (Mg) and zinc (Zn), is another effective strategy to tailor its properties. These elements can alter the structural, optical, and electronic characteristics of the host material.

    Zinc has been a particularly well-studied dopant for manganese oxide. The introduction of Zn into the MnO lattice can lead to significant changes in the material's crystal structure and particle morphology. For example, studies have shown that doping can cause a phase change from the cubic structure of MnO to a tetragonal ZnMnO structure. researchgate.netbanglajol.info The crystallite and particle sizes are also strongly dependent on the concentration of the Zn dopant. researchgate.netbanglajol.info One study found that as Zn doping increased from 5% to 10%, the particle size decreased, but it then increased as the doping level rose to 15%. banglajol.info

    The optical properties are also affected. Zn doping has been observed to increase the optical band gap of MnO thin films from 2.93 eV to 3.11 eV. edu.krd This tunability of the band gap is important for applications in optoelectronic devices. From an electronic standpoint, doping with elements like zinc can create defects on the surface of the material, which enhances its capacity for adsorption. sci-hub.se This is beneficial for applications in gas sensing and photocatalysis. sci-hub.se In some cases, zinc doping has been shown to improve the stability of the transition metal layers in battery cathode materials, preventing structural distortion and capacity fading. acs.org

    Table 3: Effects of Zinc (Zn) Doping on Manganese Oxide Properties
    Doping ConcentrationEffect on Crystal StructureEffect on Crystallite/Particle SizeEffect on Optical Band GapReference
    5%, 10%, 15%Phase change from cubic (MnO) to tetragonal (ZnMnO).Crystallite size decreases as doping increases from 5% to 10%, then increases at 15%.Band gap first decreases, then increases with higher doping levels. researchgate.netbanglajol.info
    5%, 10% (Thin Films)Tensile strain and lattice expansion observed.Particle sizes of 35.7 nm (MnO), 56.9 nm (5% ZnO), and 23.6 nm (10% ZnO) were reported.Increased from 2.93 eV (MnO) to 3.11 eV (10% ZnO). edu.krd
    Not specifiedImproves structural reversibility in P2-type cathodes.Prevents irreversible migration of transition metal ions.Not specified acs.org
    Not specifiedCreates surface defects.Aggregated clusters with large surface area.Not specified sci-hub.se

    Composite Material Design and Heterostructure Formation

    Manganese Oxide-Graphene and Carbon-Based Composites

    Composites of manganese oxide with graphene and other carbon-based materials, such as carbon nanotubes (CNTs), have garnered significant interest, particularly in the field of energy storage. researchgate.netewadirect.com The high electrical conductivity and large surface area of carbonaceous materials complement the excellent electrochemical activity of manganese oxide, leading to hybrid supercapacitor electrodes with enhanced performance. researchgate.net The synergy between the two components results in higher specific capacitance and improved cycling stability. scientific.netmdpi.com

    The synthesis of these composites can be achieved through various methods, including hydrothermal processes, electrodeposition, and microwave-assisted techniques. researchgate.netscientific.netrsc.org For instance, a one-pot hydrothermal method can be used to simultaneously synthesize manganese oxide and reduce graphene oxide, forming a composite material. mdpi.comrsc.org Another approach involves the layer-by-layer assembly of multiwall carbon nanotubes (MWNTs) followed by the redox deposition of manganese dioxide, creating a uniform coating of nanosized MnO2 on the MWNT network. acs.org This structure facilitates rapid electron and ion transport, leading to high volumetric capacitance. acs.org

    Research has demonstrated that the composition ratio and the nature of the interface between manganese oxide and the carbon material are crucial for optimizing electrochemical properties. Composites with a lower percentage of manganese have shown enhanced capacitive performance and high capacitance retention over numerous cycles. mdpi.com Ternary composites, incorporating a conducting polymer along with manganese oxide and CNTs, have also been developed to further boost performance. mdpi.com

    Table 1: Performance of Manganese Oxide-Carbon Composites in Supercapacitors

    Composite Material Synthesis Method Specific Capacitance Cycle Stability/Retention Reference
    m-MnO₂/Graphene Molten Salt Synthesis Superior synergistic effect ~90% after 2000 cycles scientific.net
    Graphene-MnO₂ Microwave Irradiation High specific capacitance Not specified mdpi.com
    MnO₂/Graphene Plasma-enhanced electrochemical exfoliation ~320 F/g at 10 mV/s Not specified researchgate.net
    RGOM5 (Reduced Graphene Oxide/Manganese Oxide/Polyaniline) Hydrothermal 344 F/g at 1 mV/s ~100% after 6000 cycles rsc.org
    LbL-MWNT/MnO₂ Layer-by-Layer Assembly & Redox Deposition 246 F/cm³ Good retention up to 1000 mV/s acs.org
    GOMn41 (Graphene Oxide/Mn₃O₄) Hydrothermal Enhanced capacitive performance Highest retention after 500 cycles mdpi.com
    MnO₂/AC Grafting Oxidation 332.6 F/g at 2 mV/s Not specified mdpi.com

    Manganese Oxide-Biochar Composites for Environmental Applications

    Manganese oxide-biochar composites have emerged as effective and low-cost materials for environmental remediation, particularly for the removal of heavy metals from contaminated water and soil. researchgate.netwhiterose.ac.uk Biochar, a carbon-rich material produced from the pyrolysis of biomass, serves as an excellent support for manganese oxide nanoparticles due to its porous structure and large surface area. researchgate.net

    The synthesis of these composites often involves the impregnation of biochar with a manganese salt solution, such as potassium permanganate (B83412), followed by a chemical reduction or thermal treatment. acs.orgnih.gov This process results in the dispersion of manganese oxide nanoparticles onto the biochar surface. ippcaas.cn These composites exhibit a significantly higher adsorption capacity for heavy metals like lead (Pb(II)) and copper (Cu(II)) compared to pristine biochar or nano-MnO₂ alone. researchgate.netnih.gov

    The enhanced removal efficiency is attributed to several factors. The manganese oxide loading increases the number of surface hydroxyl groups and can lower the point of zero charge of the carbon material, which facilitates the adsorption of cationic pollutants. researchgate.net The primary removal mechanisms involve the formation of surface complexes between the heavy metal ions and the oxygen-containing functional groups on both the manganese oxide and the biochar. nih.govnih.gov Studies have shown that these composites are effective over a range of pH levels and can be used for treating wastewater and remediating contaminated soils. nih.govere.ac.cn For instance, a manganese-oxide/biochar composite was shown to increase the removal efficiency of lead(II) from 6.4% (for unmodified biochar) to 98.9%. researchgate.net

    Table 2: Adsorption Capacities of Manganese Oxide-Biochar Composites for Heavy Metals

    Composite Material Feedstock Synthesis Method Target Pollutant Maximum Adsorption Capacity Reference
    Mn/BC Plant Biomass Impregnation Lead(II) Five times that of BC researchgate.net
    Nano-MnO₂–Biochar (NMBC) Not specified Reduction of KMnO₄ in biochar suspension Copper(II) 142.02 mg/g nih.govnih.gov
    MnOx-loaded BC Corn Straw KMnO₄ modification at 600 °C Copper(II) 160 mg/g ippcaas.cn
    MnO₂-biochar (MBR) Aerobically composted swine manure MnO₂ modification Lead(II) 268.0 mg/g acs.org

    Hybrid Nanostructures with Enhanced Multifunctionality

    Hybrid nanostructures incorporating manganese(II) oxide are being designed to achieve multifunctionality, where two or more distinct functional components provide unique advantages not present in the individual materials. rsc.org These nanostructures often combine the magnetic or catalytic properties of manganese oxide with the properties of other materials, such as plasmonic metals or other metal oxides, for applications in biomedical imaging, therapy, and catalysis. rsc.orgmdpi.com

    For example, hybrid nanoparticles composed of a magnetic core, like manganese ferrite (B1171679) (MnFe₂O₄), and a shell of another material, or composite structures with plasmonic metals like silver or gold, have been developed. rsc.orgmdpi.com In such core/shell or composite nanostructures, the magnetic component can be used for magnetic resonance imaging (MRI) contrast enhancement and magnetic hyperthermia, while the plasmonic component can provide optical imaging and photothermal capabilities. rsc.org The combination of these functionalities in a single nanoparticle creates a "theranostic" agent, capable of both diagnosis and therapy. mdpi.com

    The synthesis of these hybrid nanostructures involves multi-step procedures. For instance, superparamagnetic manganese ferrite nanoparticles can be synthesized and then coated with a silica (B1680970) shell, which is subsequently decorated with fluorescent gold nanoclusters. mdpi.com Another approach involves designing heterostructures of different metal oxides, such as Mn₃O₄-MnS, which can act as advanced cathode hosts in lithium-sulfur batteries by enhancing polysulfide adsorption and facilitating electrochemical reactions. mdpi.com These multifunctional hybrid systems are at the forefront of materials science, offering tailored properties for a variety of advanced applications. mdpi.comnih.gov

    Table 3: Examples of Multifunctional Manganese Oxide Hybrid Nanostructures

    Hybrid Nanostructure Components Key Functionalities Potential Application Reference
    MnFe₂O₄–Ag nanoparticles Manganese ferrite, Silver Photothermal and magnetothermal properties Hyperthermia therapy rsc.org
    MnFe₂O₄@SiO₂@AuNCs Manganese ferrite, Silica, Gold nanoclusters NIR fluorescence, Superparamagnetism Multimodal bioimaging mdpi.com
    ZM3 NPs Not specified Dual-mode T₁–T₂ MRI contrast, Magnetic hyperthermia, Radiotherapy sensitization Theranostics mdpi.com
    Mn₃O₄-MnS Manganese oxide, Manganese sulfide Enhanced polysulfide adsorption and conversion Lithium-sulfur batteries mdpi.com

    Emerging Research Frontiers and Future Perspectives in Manganese Ii Oxide Studies

    Integration of Manganese(II) Oxide in Multifunctional Nanosystems

    The convergence of nanotechnology and materials science has paved the way for the integration of manganese(II) oxide into sophisticated multifunctional nanosystems, particularly in the biomedical field of theranostics, which combines diagnosis and therapy. mdpi.comthno.org These nanosystems leverage the unique magnetic and chemical properties of MnO nanoparticles to create advanced platforms for medical imaging and targeted drug delivery. frontiersin.org

    Manganese oxide nanoparticles are being engineered as effective contrast agents for magnetic resonance imaging (MRI). mdpi.comthno.org Their paramagnetic nature, particularly the release of Mn²⁺ ions in specific biological environments like acidic tumor microenvironments, can enhance T₁-weighted MRI signals, allowing for more sensitive and accurate diagnosis. mdpi.comnih.govacs.org To improve their performance and biocompatibility, these nanoparticles are often functionalized or coated with various materials. For instance, hollow mesoporous silica (B1680970) coatings on hollow manganese oxide (HMnO@mSiO₂) nanoparticles facilitate the efficient labeling and tracking of stem cells in vivo. thno.org

    Beyond diagnostics, these nanosystems serve as intelligent drug delivery vehicles. frontiersin.org The high surface-to-volume ratio of nanostructures like nanosheets and hollow spheres allows for efficient loading of therapeutic agents. frontiersin.orgacs.org These platforms can be designed to be stimuli-responsive; for example, octapod-shaped hollow porous manganese(II) oxide (HPMO) nanoparticles are stable at neutral pH but decompose in the mildly acidic conditions of a tumor, releasing their drug payload precisely at the target site. acs.org This triggered release mechanism not only improves therapeutic efficacy but also minimizes side effects on healthy tissues. frontiersin.org The integration of targeting motifs, such as antibodies, can further enhance the specificity of these nanoplatforms. thno.org

    Table 1: Examples of Manganese Oxide-Based Multifunctional Nanosystems

    NanosystemCore ComponentsFunctionalitiesPrimary ApplicationReference
    Hollow Mn₃O₄ Nanoparticles (HMONs)Oxidized MnO NPsDual T₁ and T₂ MRI contrast, Drug delivery (DOX)Brain imaging and cell labeling mdpi.com
    Hollow Porous MnO (HPMO) NPsOctapod-shaped hollow porous MnOpH-responsive drug delivery, T₁-activatable MRITumor-specific cargo delivery and real-time monitoring acs.org
    Herceptin-conjugated MnO NPsMnO nanoparticles, Herceptin antibodyTargeted T₁ MRI contrastTargeted imaging of HER2-positive cancer thno.org
    Mesoporous Silica-Coated Hollow MnO (HMnO@mSiO₂)Hollow MnO, Mesoporous silica shellT₁ MRI contrast, Stem cell labelingIn vivo tracking of mesenchymal stem cells thno.org
    DNA-templated Ag/Porphyrin/MnO₂MnO₂ nanoplatform, DNA, Silver nanoclusters, PorphyrinFluorescence imaging, Photodynamic therapy (PDT)Imaging-guided cancer therapy frontiersin.org

    Development of Sustainable and Scalable Production Methods for High-Purity Manganese(II) Oxide

    The increasing demand for high-purity manganese oxides in high-tech applications has spurred research into sustainable and scalable production methods that are both economically viable and environmentally benign. A significant focus is on "green synthesis," which utilizes biological materials to replace harsh chemicals, and on innovative industrial processes that minimize waste and energy consumption. dergipark.org.tr

    Green chemistry approaches employ extracts from plants such as Sapindus mukorossi (soapnut), clove, and Dittrichia graveolens as natural reducing and stabilizing agents to synthesize manganese oxide nanoparticles. jwent.netd-nb.infonih.govjwent.net These methods are cost-effective, eco-friendly, and can often be performed under mild conditions, such as at room temperature. dergipark.org.trjwent.net For example, manganese oxide nanoparticles have been successfully synthesized using a methanolic extract of Sapindus mukorossi in an aqueous medium at room temperature. jwent.netjwent.net

    Table 2: Comparison of Green Synthesis Methods for Manganese Oxide Nanoparticles

    Biological SourcePrecursorsKey ConditionsResulting Nanoparticle SizeReference
    Sapindus mukorossi (Soapnut) extractManganese(II) chloride, Potassium permanganate (B83412)Room temperature, Aqueous medium~8-16 nm jwent.netjwent.net
    Syzygium aromaticum (Clove) extractManganese acetate (B1210297) (II) tetrahydrateRoom temperature, Aqueous medium~4 nm d-nb.info
    Dittrichia graveolens (L.) extractManganese acetate, CurcuminVaried pH (4-8) and time (40-120 min)Varies with parameters nih.gov
    Bacillus sp. (Bacterium)Manganese ionsIntracellular synthesisNot specified dergipark.org.tr

    Tailoring Manganese(II) Oxide Properties for Next-Generation Technologies

    The performance of manganese(II) oxide in advanced technologies is critically dependent on its physical and chemical properties, such as its morphology, crystallinity, composition, and electronic structure. A key research frontier involves precisely tailoring these properties to optimize MnO for next-generation applications, including energy storage, catalysis, and electronics. acs.org

    In the realm of energy storage, MnO is a promising anode material for lithium-ion batteries due to its high theoretical capacity. researchgate.net However, it suffers from issues like large volume changes during lithiation and low intrinsic conductivity. researchgate.net To overcome these limitations, researchers are engineering nano-sized morphologies. researchgate.net Synthesizing MnO dispersed within a 3D porous carbon network, for example, helps buffer the volume expansion and improves electrical conductivity, leading to higher capacity and better rate performance. mdpi.com Two-dimensional manganese oxide materials are also being explored for their exceptionally high surface area, which provides more active sites for electrochemical reactions. rsc.org

    Table 3: Tailoring MnO Properties for Specific Technologies

    TechnologyProperty TailoredMethodPerformance EnhancementReference
    Lithium-Ion Batteries (Anode)Morphology, ConductivitySynthesizing MnO in a 3D porous carbon networkImproved capacity retention (560.2 mAh/g at 4 A/g) and mechanical stability mdpi.com
    Lithium-Ion Batteries (Anode)Morphology, SizeNano-sized morphological engineering of MnO₂High reversible capacity (1095 mAh g⁻¹ at 100 mA g⁻¹) and initial Coulombic efficiency (94.5%) researchgate.net
    Water Oxidation Catalyst (OER)Composition, Electronic StructureDoping α-Mn₂O₃ with Molybdenum (2.64% Mo)Reduced overpotential (570 mV at 10 mA cm⁻²), 15-fold increase in turnover frequency uzh.ch
    Hydrocarbon Oxidation CatalystStructure, Interfacial SitesCreating 2D MnOₓ layers on a Ceria (CeO₂) supportHigh activity and selectivity for C-H bond activation at mild temperatures oaepublish.com
    Energy StorageStructure, Surface AreaFabrication of 2D manganese oxide materialsHigh specific capacity, good cycle stability, and rapid charge/discharge rates rsc.org

    Advanced In-Situ Characterization Techniques for Real-Time Reaction Mechanism Elucidation

    Understanding the dynamic changes that manganese(II) oxide undergoes during chemical reactions is fundamental to optimizing its performance. Advanced in-situ characterization techniques, which allow scientists to observe materials under actual operating conditions, are providing unprecedented insights into reaction mechanisms in real-time. nih.govuzh.ch

    In-situ X-ray absorption spectroscopy (XAS), including its variants X-ray absorption near-edge structure (XANES) and extended X-ray absorption fine structure (EXAFS), is a particularly powerful tool. nih.govnih.gov It can probe the local electronic and geometric structure of manganese atoms as a function of applied electrochemical potential. capes.gov.br For example, in-situ XAS studies on bifunctional manganese oxide catalysts have identified a disordered Mn₃O₄ phase as being active under oxygen reduction reaction (ORR) conditions, which transforms into a mixed Mn(III,IV) oxide phase during the oxygen evolution reaction (OER). nih.govnih.gov Similarly, in-situ soft X-ray absorption spectroscopy has revealed reversible, yet hysteretic, changes in the manganese valence state during OER/ORR cycles. acs.orgacs.org

    Other in-situ techniques are also critical. In-situ X-ray diffraction (XRD) can monitor crystalline phase transformations during processes like heating, revealing, for example, the pathway from a precursor to α-Mn₂O₃ via Mn₃O₄ and Mn₅O⁸ intermediates. beilstein-journals.orgresearchgate.net In-situ transmission electron microscopy (TEM) provides real-space visualization of morphological changes, such as the phase transitions of a manganese oxide film during calcination. uzh.ch The combination of these techniques, such as using scanning transmission X-ray microscopy (STXM) with near-edge X-ray absorption fine structure (NEXAFS) spectroscopy, allows for spatially and temporally resolved characterization of manganese oxidation states within a sample. nih.gov These advanced methods are indispensable for identifying active catalytic sites, understanding degradation mechanisms, and rationally designing more efficient and durable manganese oxide-based materials. acs.org

    Table 4: Application of In-Situ Techniques in Manganese Oxide Research

    In-Situ TechniqueProcess StudiedKey Insight GainedReference
    X-ray Absorption Spectroscopy (XAS)Electrochemical ORR/OERIdentified active phases (disordered Mn₃O₄ for ORR, mixed Mn(III,IV) oxide for OER) under reaction conditions. nih.govnih.gov
    X-ray Diffraction (XRD)Thermal oxidation of Mn(II) glycolate (B3277807) precursorObserved time- and temperature-dependent phase transformations (precursor → Mn₃O₄ → Mn₅O₈ → α-Mn₂O₃). beilstein-journals.org
    Soft X-ray Absorption SpectroscopyElectrochemical OER/ORRRevealed reversible but hysteretic Mn redox cycles and changes in Mn-O hybridization with applied voltage. acs.orgacs.org
    Transmission Electron Microscopy (TEM)Thermal decomposition of KMnO₄ filmMonitored formation pathways and phase transformations during calcination to fabricate efficient catalysts. uzh.ch
    XAS (Mn K-edge)Electrochemical charging in a capacitorShowed reversible changes in the average oxidation state and local structure in the stable potential region. capes.gov.br

    Q & A

    Q. How can the empirical formula of manganese(II) oxide be determined experimentally?

    Methodological Answer: Use a combustion or gravimetric approach. React manganese metal with oxygen under controlled conditions, measure the mass of MnO formed, and calculate the molar ratio of Mn:O. For example, in a lab setup, heat manganese in a crucible, record mass changes, and analyze residue via stoichiometric calculations. Include error analysis (e.g., incomplete oxidation, moisture interference) and validate results against theoretical values (Mn:O = 1:1) .

    Q. What synthesis methods yield high-purity manganese(II) oxide with minimal contamination from higher oxides (e.g., Mn₃O₄)?

    Methodological Answer:

    • Solvothermal synthesis : Use organic templates (e.g., tris(2-aminoethyl)amine) in inert atmospheres to prevent oxidation to Mn(III/IV) species. Monitor reaction temperature (typically 120–180°C) and pressure .
    • Solution plasma process (SPP) : Optimize plasma parameters (voltage, pulse duration) in aqueous Mn precursors. SPP generates colloidal MnO with controlled particle size (Fig. 1b in ) .
    • Post-synthesis annealing in oxygen-free environments (e.g., argon) stabilizes MnO .

    Q. How can X-ray diffraction (XRD) be used to confirm the crystal structure of MnO?

    Methodological Answer:

    • Compare experimental XRD peaks with reference data (e.g., JCPDS card 07-0230 for cubic MnO, space group Fm3m, lattice parameter a = 4.44 Å).
    • Analyze peak broadening to estimate crystallite size via the Scherrer equation.
    • For layered or hybrid structures (e.g., MnO-phosphate composites), use Rietveld refinement to resolve stacking patterns .

    Advanced Research Questions

    Q. How does the redox activity of MnO influence its catalytic performance in oxidative reactions (e.g., arsenite oxidation)?

    Methodological Answer:

    • Mechanistic studies : Combine batch experiments (e.g., As(III) oxidation with peroxymonosulfate) and spectroscopic techniques (XPS, EPR) to identify active Mn(II/III) sites. Stability tests under cyclic redox conditions reveal catalyst deactivation pathways (Fig. 2A in ) .
    • Kinetic modeling : Apply pseudo-first-order kinetics (as in ) to quantify reaction rates and correlate with MnO surface area or defect density .

    Q. How can contradictions in reported catalytic efficiencies of MnO-based materials be resolved?

    Methodological Answer:

    • Cross-validation : Replicate studies using standardized protocols (e.g., fixed MnO mass, pH, oxidant concentration).
    • Surface analysis : Use TEM/EDX (Fig. 6 in ) to detect surface impurities or phase segregation (e.g., MnO₂ domains) that may skew catalytic activity .
    • Computational screening : Apply density functional theory (DFT) to compare adsorption energies of intermediates on MnO vs. mixed-phase surfaces .

    Q. What computational approaches are effective for modeling MnO’s electronic structure and reactivity?

    Methodological Answer:

    • Ab initio methods : Use software like VASP or Gaussian to simulate MnO’s band structure, accounting for d-electron correlations. Validate against experimental UV-Vis or XAS spectra .
    • DFT+U : Incorporate Hubbard corrections to address strong electron-electron interactions in Mn 3d orbitals .

    Q. How can structural instability of MnO under reactive environments (e.g., moisture, oxygen) be mitigated?

    Methodological Answer:

    • Surface passivation : Coat MnO with carbon layers or inert oxides (e.g., SiO₂) via chemical vapor deposition.
    • Doping : Introduce transition metals (e.g., Fe, Co) to stabilize the MnO lattice and suppress phase transitions .
    • In situ characterization : Use environmental TEM or Raman spectroscopy to monitor structural changes during operation .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.